molecular formula C8H3BrCl2N2 B3034042 5-Bromo-2,4-dichloroquinazoline CAS No. 134517-54-7

5-Bromo-2,4-dichloroquinazoline

Cat. No.: B3034042
CAS No.: 134517-54-7
M. Wt: 277.93 g/mol
InChI Key: JFJWOUKXMNABQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dichloroquinazoline is a useful research compound. Its molecular formula is C8H3BrCl2N2 and its molecular weight is 277.93 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2,4-dichloroquinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2,4-dichloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,4-dichloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-dichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJWOUKXMNABQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304867
Record name 5-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134517-54-7
Record name 5-Bromo-2,4-dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134517-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Introduction: The Strategic Importance of 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

## A Comprehensive Technical Guide to 5-Bromo-2,4-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of 5-Bromo-2,4-dichloroquinazoline, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. This document covers its chemical structure, physicochemical properties, synthesis protocols, reactivity, and significant applications, particularly in the realm of drug discovery.

5-Bromo-2,4-dichloroquinazoline is a halogenated derivative of quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. The strategic placement of two chlorine atoms at the 2 and 4 positions, and a bromine atom at the 5 position, confers distinct reactivity to the molecule. This substitution pattern makes it an exceptionally versatile intermediate, allowing for selective and sequential functionalization. The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates.[1][2] The ability to precisely modify 5-Bromo-2,4-dichloroquinazoline at its reactive sites enables the synthesis of diverse molecular libraries for the development of novel therapeutic agents.

Chemical Identity and Physicochemical Profile

A comprehensive understanding of the fundamental properties of 5-Bromo-2,4-dichloroquinazoline is essential for its effective application in research and development.

Table 1: Key Properties of 5-Bromo-2,4-dichloroquinazoline

PropertyValueSource
CAS Number 134517-54-7
Molecular Formula C₈H₃BrCl₂N₂[3]
Molecular Weight 277.93 g/mol
Physical Form Solid
Storage Temperature 2-8°C

The specific arrangement of the halogen atoms is the primary determinant of its chemical behavior. The chlorine atoms at positions 2 and 4 are highly susceptible to nucleophilic substitution, whereas the bromine atom at position 5 is comparatively less reactive under similar conditions, a feature that is exploited for site-selective chemical modifications.

Synthesis and Reactivity: A Guide for the Synthetic Chemist

The synthesis of 5-Bromo-2,4-dichloroquinazoline is typically achieved through a two-step process involving the cyclization of a substituted anthranilic acid followed by chlorination.

General Synthetic Workflow

SynthesisWorkflow start Substituted Anthranilic Acid intermediate Cyclization start->intermediate Formamide chlorination Chlorination intermediate->chlorination 5-Bromoquinazolin-4(3H)-one product 5-Bromo-2,4-dichloroquinazoline chlorination->product POCl3 / SOCl2

Caption: Synthetic pathway for 5-Bromo-2,4-dichloroquinazoline.

Detailed Experimental Protocol: A Step-by-Step Approach

Materials:

  • 6-Bromoanthranilic acid

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione: A mixture of 6-bromoanthranilic acid and urea is heated. This thermal cyclization reaction forms the quinazoline-2,4-dione core.

  • Chlorination: The resulting 6-bromoquinazoline-2,4(1H,3H)-dione is suspended in toluene. A catalytic amount of DMF is added, followed by the slow addition of phosphorus oxychloride (POCl₃). The mixture is then refluxed to drive the chlorination reaction to completion, yielding 6-bromo-2,4-dichloroquinazoline.[4]

  • Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Expertise in Action: The use of a catalytic amount of DMF is a common practice to facilitate the chlorination of heterocyclic systems. The Vilsmeier-Haack reagent, formed in situ from POCl₃ and DMF, is a more potent chlorinating agent than POCl₃ alone.

Reactivity and Mechanistic Considerations

The reactivity of 5-Bromo-2,4-dichloroquinazoline is dominated by nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.[5] This differential reactivity is a key feature that allows for the selective and sequential introduction of various functional groups.

Reactivity start 5-Bromo-2,4-dichloroquinazoline step1 Selective C4 Substitution start->step1 Nucleophile 1 step2 C2 Substitution step1->step2 Nucleophile 2 product Disubstituted Product step2->product

Caption: Sequential nucleophilic substitution on 5-Bromo-2,4-dichloroquinazoline.

Applications in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors for cancer therapy.[1] 5-Bromo-2,4-dichloroquinazoline serves as a versatile starting material for the synthesis of these and other biologically active molecules.

Kinase Inhibitors

Many potent kinase inhibitors feature a 2,4-disubstituted quinazoline core. The synthesis of these molecules often involves the sequential displacement of the chlorine atoms on a dichloroquinazoline precursor with appropriate nucleophiles. The bromine atom at the 5-position can be retained or further functionalized through cross-coupling reactions to modulate the compound's biological activity and pharmacokinetic properties.

KinaseInhibitor start 5-Bromo-2,4-dichloroquinazoline synthesis Synthetic Elaboration start->synthesis inhibitor Quinazoline-based Kinase Inhibitor synthesis->inhibitor target Target Kinase inhibitor->target Binds to inhibition Inhibition of Kinase Activity target->inhibition Leads to effect Therapeutic Effect inhibition->effect

Caption: The role of 5-Bromo-2,4-dichloroquinazoline in the development of kinase inhibitors.

Spectroscopic Characterization

The structural elucidation of 5-Bromo-2,4-dichloroquinazoline and its derivatives relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the substitution pattern on the quinazoline ring.[6][7]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The characteristic isotopic patterns of bromine and chlorine provide definitive evidence for the presence of these halogens.[7][8]

  • Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic vibrations of the functional groups within the molecule.

Safety and Handling

As with all laboratory chemicals, 5-Bromo-2,4-dichloroquinazoline should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, chemical-resistant gloves, and a laboratory coat.

  • Handling : Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[9]

Conclusion

5-Bromo-2,4-dichloroquinazoline is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined reactivity allows for the controlled and selective synthesis of a wide array of complex molecules with significant potential for therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers aiming to exploit its full potential in their scientific endeavors.

References

  • 5-bromo-2,4-dichloroquinazoline (C8H3BrCl2N2). PubChemLite. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Novel 5-aryl-[10][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Preprints.org. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 8-Bromo-2,4-Dichloro-6-Fluoroquinazoline: A Cutting-Edge Chemical Compound. [Link]

  • 5-bromo-2-chloroquinazoline (C8H4BrClN2). PubChemLite. [Link]

  • 5-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 12175133. PubChem. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. [Link]

  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
  • Novel 5-Aryl-[10][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. PMC. [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]

  • Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[10][11]triazolo[4,3-c]quinazolines. ResearchGate. [Link]

Sources

Physicochemical characteristics of 5-bromo-substituted quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-Substituted Quinazolines

Foreword: The Strategic Role of Bromine in Quinazoline Scaffolds

The quinazoline core is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous therapeutic agents due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of substituents onto this heterocyclic system is a critical strategy for modulating its pharmacological profile. Among these, the strategic placement of a bromine atom, particularly at the 5-position, offers a fascinating case study in physicochemical modulation. The 5-bromo substituent is not merely a "heavy atom"; its electronegativity, size, and position significantly influence the molecule's electron distribution, steric profile, and metabolic stability. Furthermore, it provides a crucial synthetic handle for further molecular elaboration through modern cross-coupling reactions, making 5-bromoquinazolines valuable intermediates in drug discovery pipelines.[4]

This guide provides an in-depth exploration of the core physicochemical characteristics of 5-bromo-substituted quinazolines. We will move beyond a simple recitation of data, delving into the causality behind experimental observations and the logic that underpins analytical choices. For researchers and drug development professionals, a profound understanding of these properties is paramount, as they directly govern a molecule's journey from a laboratory curiosity to a potential therapeutic agent—influencing its synthesis, formulation, bioavailability, and ultimate biological efficacy.

Synthesis and Structural Elucidation: From Blueprint to Verified Molecule

The journey into understanding a molecule's properties begins with its creation and the unambiguous confirmation of its structure. The synthesis of brominated quinazolines often employs foundational organic chemistry principles, leading to a workflow that demands rigorous analytical validation at each step.

Generalized Synthetic Approach

A prevalent and robust method for synthesizing brominated quinazolinone derivatives involves the bromination of an anthranilamide precursor followed by cyclization.[1][5] The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a reliable and manageable source of electrophilic bromine, allowing for controlled bromination of the electron-rich aromatic ring.[1]

G cluster_synthesis Synthesis Stage cluster_purification Purification & Validation A Anthranilamide Derivative B Bromination with NBS A->B Solvent (e.g., Acetic Acid) C Brominated Anthranilamide B->C D Condensation & Cyclization (e.g., with Aromatic Aldehyde) C->D E Crude Bromo-Substituted Quinazoline D->E F Purification (Recrystallization/Chromatography) E->F G Pure Bromo-Substituted Quinazoline F->G H Structural & Purity Analysis G->H Spectroscopic & Analytical Methods

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Synthesis of a 6-Bromoquinazolin-4(3H)-one Derivative

This protocol is a generalized representation based on methodologies found in the literature and requires optimization for specific target molecules.[5][6][7]

  • Bromination of Anthranilamide:

    • Dissolve anthranilamide in a suitable solvent such as glacial acetic acid in a round-bottom flask.[1][7]

    • Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent. The molar ratio is critical to control the degree of bromination.[1]

    • Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the brominated anthranilamide product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Cyclization to form the Quinazolinone Ring:

    • Combine the dried brominated anthranilamide with a substituted aromatic aldehyde (1.0-1.2 equivalents) in a suitable solvent like ethanol.

    • Heat the mixture to reflux. The reaction progress can again be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.[1]

    • Collect the crude product by filtration and wash with cold ethanol.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture) to yield the pure bromo-substituted quinazolinone.

Structural Elucidation: The Analytical Gauntlet

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest level of confidence.

G cluster_techniques Characterization Techniques cluster_info Information Obtained A Synthesized 5-Bromo-Substituted Quinazoline B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) A->C D Infrared (IR) Spectroscopy A->D E X-Ray Crystallography A->E F Molecular Weight & Isotopic Pattern (Confirms Br presence) B->F G Proton/Carbon Environment (Connectivity & Skeleton) C->G H Functional Groups (C=O, C=N, C-Br) D->H I 3D Molecular Structure (Solid-State Conformation) E->I

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,4-dichloroquinazoline: Pathways, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-2,4-dichloroquinazoline is a critical heterocyclic intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and antitumor agents.[1] Its strategic functionalization at the 2- and 4-positions, enabled by the differential reactivity of the chloro groups, allows for the precise construction of complex molecular architectures. This guide provides a comprehensive literature review of the primary synthesis pathways for 5-Bromo-2,4-dichloroquinazoline, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of methodologies. It is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of its preparation.

Introduction: The Strategic Importance of 5-Bromo-2,4-dichloroquinazoline

The quinazoline core is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][3] The introduction of a bromine atom at the 5-position and chlorine atoms at the 2- and 4-positions creates a highly valuable building block. The chloro groups act as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, with the C4-chloro being significantly more reactive than the C2-chloro, allowing for sequential and regioselective functionalization.[4] The bromine atom offers a handle for further modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse chemical functionalities.[1]

This guide focuses on the most prevalent and reliable synthetic route, which proceeds via a two-step sequence: the formation of a 5-bromoquinazoline-2,4-dione intermediate followed by a robust chlorination step.

Primary Synthesis Pathway: From Anthranilic Acid to Dichloroquinazoline

The most established and widely documented pathway to 5-Bromo-2,4-dichloroquinazoline involves the initial construction of the heterocyclic core to form 5-bromoquinazoline-2,4(1H,3H)-dione, which is subsequently converted to the target compound via dehydroxy-chlorination.

Synthesis_Pathway_1 A 2-Amino-6-bromobenzoic Acid B 5-Bromoquinazoline-2,4(1H,3H)-dione A->B Cyclization (e.g., + Urea, KOCN, or (Boc)2O) C 5-Bromo-2,4-dichloroquinazoline B->C Chlorination (e.g., POCl3, SOCl2)

Caption: Primary synthesis route to 5-Bromo-2,4-dichloroquinazoline.

Step 1: Synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of a substituted anthranilic acid derivative. The key starting material is 2-amino-6-bromobenzoic acid. Several methods exist for constructing the quinazoline-2,4-dione core from anthranilic acids, which are adaptable for this specific substrate.

Causality Behind Experimental Choices: The choice of cyclizing agent is crucial. Reagents like potassium cyanate or urea are common for forming the dione structure. For instance, reacting anthranilic acid with potassium cyanate in the presence of an acid like glacial acetic acid is a well-established method for producing quinazoline-2,4-diones.[5] Another modern approach involves using di-tert-butyl dicarbonate ((Boc)2O) in a DMAP-catalyzed, one-pot reaction with 2-aminobenzamides to construct the dione core, which is notable for its mild conditions.[6][7]

Illustrative Protocol (Adapted from general methods):

  • Reaction Setup: A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and urea (2-3 equivalents) is heated, typically in an inert, high-boiling solvent or neat.

  • Heating: The reaction mixture is heated to a high temperature (e.g., 150-190 °C) for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solidified mass is then triturated with a solvent like ethanol or treated with an aqueous base (e.g., NaOH solution) to dissolve acidic impurities.

  • Purification: The resulting solid precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried to yield 5-bromoquinazoline-2,4(1H,3H)-dione. Purity can be further enhanced by recrystallization.

Step 2: Chlorination of 5-Bromoquinazoline-2,4(1H,3H)-dione

This is the critical transformation step to yield the final product. The hydroxyl groups of the tautomeric form of the quinazolinedione are replaced by chlorine atoms. The most common and effective reagents for this dehydroxy-chlorination are phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂).[8][9][10]

Chlorination_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Suspend 5-Bromoquinazoline- 2,4(1H,3H)-dione in POCl3 reflux Heat to Reflux (~105-110 °C) start->reflux monitor Monitor via TLC/LCMS reflux->monitor cool Cool to RT monitor->cool vacuum Remove excess POCl3 (in vacuo) cool->vacuum quench Pour into Ice-Water or sat. NaHCO3 (aq) vacuum->quench extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Solvent dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify final_product Pure 5-Bromo-2,4- dichloroquinazoline purify->final_product

Sources

Technical Guide: Biological Activity & Synthesis of Heterocycles Derived from 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthetic utility and biological potential of 5-Bromo-2,4-dichloroquinazoline , a specialized scaffold distinct from the widely utilized 6- and 7-substituted quinazoline drugs (e.g., Gefitinib, Erlotinib). It is designed for medicinal chemists and drug discovery scientists exploring novel IP space and structure-activity relationships (SAR) in kinase inhibition and antimicrobial research.

Executive Summary & Pharmacophore Analysis

The quinazoline pharmacophore is a cornerstone of modern oncology and infectious disease therapy. While 6- and 7-substituted quinazolines dominate the clinical landscape, the 5-bromo-2,4-dichloroquinazoline scaffold offers a unique "peri-substitution" vector.

  • Steric Influence: The bromine atom at the C5 position exerts a peri-effect on the C4-substituent, potentially locking the conformation of the C4-aniline moiety (common in kinase inhibitors) and altering binding kinetics.

  • Electronic Modulation: The inductive effect of the 5-bromo group enhances the electrophilicity of the C4 center, influencing the kinetics of nucleophilic aromatic substitution (

    
    ).
    
  • Synthetic Versatility: The C5-bromo handle allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the construction of tricyclic or sterically demanding inhibitors that evade common resistance mechanisms.

Chemical Reactivity & Synthetic Strategy

The core reactivity of 5-bromo-2,4-dichloroquinazoline is governed by the differential electrophilicity of the C2 and C4 positions.

Regioselectivity Profile[1][2]
  • C4 Position (Most Reactive): The C4 carbon is highly electrophilic due to the cumulative electron-withdrawing effects of the N3 nitrogen and the fused benzene ring. The 5-bromo group further activates this position but also introduces steric hindrance.

  • C2 Position (Moderately Reactive): Reactivity at C2 is lower and typically requires higher temperatures or stronger nucleophiles/bases after the C4 position has been substituted.

  • C5 Position (Least Reactive): The C5-C(Br) bond is inert to

    
     but highly reactive toward oxidative addition with transition metals (
    
    
    
    ).
Synthetic Workflow

The standard workflow for library generation follows a sequential functionalization strategy: C4




C2


C5 Cross-Coupling
.

Synthesis_Pathway Figure 1: Sequential functionalization strategy for 5-bromo-2,4-dichloroquinazoline. Start 5-Bromo-2,4- dichloroquinazoline Inter1 4-Amino-5-bromo- 2-chloroquinazoline Start->Inter1 Step 1: R1-NH2 (Regioselective SNAr, 0°C) Inter2 2,4-Diamino- 5-bromoquinazoline Inter1->Inter2 Step 2: R2-NH2 (Reflux, Base) Final 5-Aryl-2,4- diaminoquinazoline Inter2->Final Step 3: Ar-B(OH)2 (Suzuki Coupling, Pd(0))

Biological Activities[3][4][5][6][7][8][9][10][11][12][13]

Anticancer Activity (EGFR Tyrosine Kinase Inhibition)

The primary application of halogenated quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1]

  • Mechanism: Competitive inhibition at the ATP-binding site. The N1 of the quinazoline ring accepts a hydrogen bond from Met793 (hinge region).

  • 5-Bromo Advantage: Unlike 6-substituted analogs where the substituent points into the solvent channel, the 5-bromo group is positioned near the "gatekeeper" residue (Thr790). Modification here can potentially address the T790M resistance mutation by inducing a twisted conformation that accommodates the larger methionine residue.

Target Product Profile (TPP) for 5-Bromo Derivatives:

Parameter Target Value Rationale
IC50 (EGFR WT) < 50 nM Potency comparable to Gefitinib.[2][3]
IC50 (EGFR T790M) < 100 nM Overcoming resistance is the primary value prop.

| Selectivity | > 50-fold vs IGFR | Reduces off-target toxicity. |

Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives substituted at C4 with hydrazine or heterocyclic amines (e.g., piperazine) have shown significant antibacterial activity.

  • Mechanism: Stabilization of the DNA-gyrase cleavable complex, preventing DNA replication (similar to fluoroquinolones).

  • Spectrum: Broad-spectrum activity, with higher potency often observed against Gram-positive bacteria (S. aureus, MRSA).

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Anilino-5-bromo-2-chloroquinazoline

This protocol selectively substitutes the C4-chlorine while preserving the C2-chlorine and C5-bromine.

Materials:

  • 5-Bromo-2,4-dichloroquinazoline (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 eq)

  • Isopropanol (IPA) or Acetonitrile (MeCN)

  • Triethylamine (TEA) (1.2 eq)

Procedure:

  • Dissolution: Dissolve 5-bromo-2,4-dichloroquinazoline (278 mg, 1.0 mmol) in 10 mL of dry IPA. Cool the solution to 0–5 °C in an ice bath. Note: Cooling is critical to prevent premature substitution at C2.

  • Addition: Dropwise add a solution of the aniline (1.0 mmol) and TEA (1.2 mmol) in 2 mL IPA over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: The product typically precipitates as a solid. Filter the precipitate.

  • Purification: Wash the cake with cold water (2 x 5 mL) and cold IPA (1 x 2 mL). Dry under vacuum.

    • Expected Yield: 85–95%.

    • Validation: 1H NMR should show the loss of symmetry and the presence of aniline protons.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard protocol for evaluating anticancer potency.

Procedure:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37 °C / 5% CO2.
    
  • Treatment: Add the synthesized 5-bromo derivatives at varying concentrations (0.01 – 100

    
    M) dissolved in DMSO (final DMSO < 0.5%).
    
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove medium and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Visualization[15]

The following diagram illustrates the logical functionalization of the scaffold to maximize biological activity.

SAR_Logic Figure 2: SAR Logic for 5-Bromo-2,4-dichloroquinazoline Derivatives Center 5-Bromo-2,4-dichloro Scaffold C4 C4 Position: Primary Pharmacophore (Anilines/Amines) Determines Target Affinity Center->C4 High Reactivity C2 C2 Position: Solubility & PK Properties (Morpholine, Piperazine) Modulates ADME Center->C2 Medium Reactivity C5 C5-Bromo: Steric Gate/Extension (Aryl/Heteroaryl Coupling) Overcomes Resistance Center->C5 Pd-Catalysis Only

References

  • BenchChem. (2025). A Comparative Analysis of the Anticancer Potential of Bromo-Substituted Quinazolines. Retrieved from

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2,4-dichloroquinazoline (CAS 134517-54-7). Retrieved from

  • Molaid. (2025). Chemical Properties and Synthesis of 6-Bromoanthranilic Acid Derivatives. Retrieved from

  • Mdpi. (2023).[4][5][6] Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel).[7] Retrieved from

Sources

In-Depth Technical Guide: Stability of 5-Bromo-2,4-dichloroquinazoline Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2,4-dichloroquinazoline (CAS: 134517-54-7) acts as a highly reactive electrophilic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors. While it appears as a stable solid, it possesses latent instability under ambient conditions.

Critical Finding: This compound is not stable indefinitely at ambient temperature and humidity . It is prone to regioselective hydrolysis at the C4 position and photolytic degradation of the C-Br bond. Operational Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Ambient exposure should be limited to active weighing and dispensing operations.

Chemical Reactivity Profile

To understand the stability, one must analyze the electronic and steric environment of the molecule. The quinazoline ring is electron-deficient, making the chlorines at C2 and C4 excellent leaving groups.

Structural Analysis[1]
  • C4-Position (The Achilles' Heel): The carbon at position 4 is the most electrophilic center due to the additive inductive effects of the adjacent nitrogen (N3) and the benzene ring fusion. It is the primary site for nucleophilic attack (hydrolysis).

  • 5-Bromo Substituent (The "Peri" Effect): The bromine atom at position 5 is located in the peri-position relative to the C4-chloro group.

    • Steric Consequence: The bulky bromine atom provides significant steric shielding to the C4 carbon, potentially retarding the rate of hydrolysis compared to 2,4-dichloroquinazoline.

    • Electronic Consequence: Bromine is electron-withdrawing (inductive), which would theoretically increase the electrophilicity of C4. However, the steric blocking of the nucleophile's trajectory is often the dominant kinetic factor.

Physicochemical Properties Table
PropertyDataRelevance to Stability
CAS Number 134517-54-7Unique Identifier
Molecular Formula C₈H₃BrCl₂N₂Halogenated Heterocycle
Molecular Weight 277.93 g/mol -
Physical State Off-white to yellow solidColor change indicates degradation
Solubility DMSO, DMF, DCMHydrolyzes in aqueous solvents
Melting Point >100°C (varies by purity)Low MP indicates impurity/hydrolysis

Stability Under Ambient Conditions

Hydrolytic Instability (Moisture Sensitivity)

Under ambient humidity (>40% RH), 5-Bromo-2,4-dichloroquinazoline undergoes slow hydrolysis. The reaction is regioselective.[1][2]

  • Primary Degradation: Water attacks the C4 position, displacing the chloride to form 5-bromo-2-chloroquinazolin-4(3H)-one . This releases HCl, which can autocatalyze further degradation.

  • Secondary Degradation: Under prolonged exposure or acidic conditions (generated by the first step), the C2 chloride hydrolyzes to form 5-bromoquinazoline-2,4(1H,3H)-dione .

Visualizing the Degradation Pathway:

Hydrolysis Figure 1: Stepwise Hydrolysis Pathway under Ambient Moisture Start 5-Bromo-2,4- dichloroquinazoline Intermediate 5-Bromo-2-chloro quinazolin-4(3H)-one (Primary Degradant) Start->Intermediate + H₂O (Ambient Moisture) Regioselective at C4 HCl1 HCl Start->HCl1 Final 5-Bromoquinazoline- 2,4(1H,3H)-dione (Inert) Intermediate->Final + H₂O / Time (Slower at C2) HCl2 HCl Intermediate->HCl2

Photostability

Halogenated aromatics are susceptible to homolytic bond cleavage under UV light.

  • Mechanism: UV radiation can cleave the C-Br bond, generating aryl radicals. These radicals can abstract hydrogen from solvents or react with oxygen, leading to debrominated impurities (2,4-dichloroquinazoline) or complex polymerization products.

  • Observation: Samples exposed to light turn from off-white to yellow/orange over time.

Thermal Stability

The compound is thermally stable as a solid up to its melting point if dry. However, the presence of trace moisture accelerates thermal decomposition.

  • Risk: Heating damp material releases corrosive HCl and HBr gases.

Experimental Protocols for Stability Assessment

Do not rely on visual inspection alone. Use this self-validating protocol to determine the purity and stability of your specific batch.

Quantitative HPLC Method (Reverse Phase)

This method separates the parent compound from its hydrolytic degradants.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use phosphate buffers; they can accelerate hydrolysis).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[3]

  • Sample Preparation: Dissolve 1 mg in 1 mL of anhydrous MeCN. Inject immediately. Note: Do not use DMSO if the sample will sit for hours, as DMSO is hygroscopic.

Forced Degradation Workflow

To validate the storage window, perform a stress test:

StressTest Figure 2: Forced Degradation Protocol for Stability Profiling cluster_conditions Stress Conditions Setup Prepare 1 mg/mL Stock in Anhydrous MeCN Acid Acid Stress + 0.1N HCl 1 hr @ RT Setup->Acid Base Base Stress + 0.1N NaOH (Instant Degradation Expected) Setup->Base Oxidation Oxidation + 3% H₂O₂ Setup->Oxidation Analysis Quench & Analyze via HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Result Determine % Recovery & Impurity Profile Analysis->Result

Handling and Storage SOP

To maintain scientific integrity and reproducibility in drug development, strict adherence to these protocols is required.

Storage Requirements[5][7][8]
  • Temperature: Refrigerate at 2°C to 8°C.

  • Atmosphere: Store under Argon or Nitrogen.[3]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals over the cap.

  • Desiccant: Always store the vial inside a secondary container (jar) containing active desiccant (e.g., silica gel or molecular sieves).

Handling Precautions
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial in ambient air causes condensation to form inside, initiating hydrolysis.

  • Weighing: Weigh quickly. If handling large quantities (>1g), use a glovebox or a nitrogen-flushed glove bag.

  • Solvents: Use only anhydrous solvents (water content <50 ppm) for reactions.

References

  • Sigma-Aldrich. (n.d.). 5-Bromo-2,4-dichloroquinazoline Product Sheet. Retrieved from

  • PubChem. (n.d.). 5-Bromo-2,4-dichloroquinazoline (Compound CID 19902148).[4] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[3] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 8-Bromo-2,4-dichloroquinazoline Product Data. (Used for comparative structural stability). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-2,4-dichloroquinazoline. (Reference for general halogenated quinazoline safety). Retrieved from

Sources

Methodological & Application

Application Note: Overcoming Peri-Steric Hindrance in the Regioselective C4-Functionalization of 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and topoisomerase poisons. In standard 2,4-dichloroquinazolines, nucleophilic aromatic substitution (SNAr) is highly regioselective for the C4 position. Density Functional Theory (DFT) calculations confirm that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy for nucleophilic attack compared to C2 1.

However, the introduction of a bromine atom at the C5 position creates a profound peri-steric effect . The Van der Waals radius of the 5-bromo group (~1.85 Å) physically shields the adjacent C4 carbon. This steric clash disrupts the natural electronic regioselectivity, raising the kinetic barrier for C4 attack. Consequently, standard amination conditions often fail to achieve high monosubstitution selectivity, leading to sluggish reaction rates, competing C2-substitution, or unwanted diamination .

This application note provides field-validated methodologies to bypass this steric penalty, ensuring high C4-regioselectivity through precise control of reaction kinetics, solvent microenvironments, and base selection.

Regioselectivity cluster_C4 Kinetic Pathway (C4 Attack) cluster_C2 Thermodynamic Pathway (C2 Attack) SM 5-Bromo-2,4-dichloroquinazoline (Sterically hindered at C4) TS_C4 C4-Meisenheimer Complex High Steric Strain (5-Br clash) Lower Electronic Barrier SM->TS_C4 Low Temp (0-25 °C) Primary Amines TS_C2 C2-Meisenheimer Complex Sterically Accessible Higher Electronic Barrier SM->TS_C2 High Temp (>60 °C) Bulky Secondary Amines Prod_C4 4-Amino-5-bromo-2-chloroquinazoline (Target Regioisomer) TS_C4->Prod_C4 Fast Cl- Expulsion Prod_C2 2-Amino-5-bromo-4-chloroquinazoline (Major Impurity) TS_C2->Prod_C2 Slow Cl- Expulsion

Divergent regioselective pathways dictated by the 5-bromo peri-steric effect.

Causality in Experimental Design (E-E-A-T)

To establish a self-validating and highly reproducible system, every reagent and condition must be chosen to specifically counteract the peri-steric hindrance:

  • Solvent Selection (The Microenvironment): We utilize anhydrous Tetrahydrofuran (THF) for primary amines and N,N-Dimethylformamide (DMF) for less reactive nucleophiles. THF is a polar aprotic solvent that stabilizes the charge-separated Meisenheimer transition state without hydrogen-bonding to the amine. Alcohols (like ethanol) should be avoided here; they heavily solvate the amine, increasing its effective steric bulk and exacerbating the clash with the 5-bromo group 2.

  • Temperature Control (Kinetic Trapping): The reaction must be initiated at 0–5 °C. Because C4 attack is electronically favored but sterically hindered, keeping the thermal energy low prevents the system from overcoming the higher electronic barrier of the sterically accessible C2 position.

  • Base Selection (Acid Scavenging): N,N-Diisopropylethylamine (DIPEA) is mandatory. The SNAr reaction generates HCl. If un-scavenged, HCl protonates the nucleophile, halting the reaction. DIPEA is sufficiently bulky that it cannot act as a competing nucleophile at the C4 or C2 positions, ensuring it acts strictly as an acid scavenger.

Quantitative Data: Nucleophile Impact on Regioselectivity

The steric bulk of the incoming nucleophile directly dictates the achievable regioselectivity. The table below summarizes expected outcomes based on empirical optimization.

Nucleophile ClassExampleSolventTemp (°C)Time (h)C4:C2 RatioIsolated Yield (%)
Primary Alkyl Amine BenzylamineTHF0 → 252>95:585 - 90
Primary Aryl Amine AnilineDMF25 → 60490:1075 - 80
Secondary Amine (Cyclic) MorpholineTHF25685:1570 - 75
Secondary Amine (Acyclic) DiethylamineDMF601260:40< 50

Data Interpretation: As the nucleophile's cone angle increases (e.g., acyclic secondary amines), the steric clash with the 5-bromo group forces the reaction toward the thermodynamically accessible C2 position, drastically eroding regioselectivity.

Experimental Protocols

Protocol A: Regioselective C4-Amination with Primary Amines

Optimized for sterically unhindered primary alkyl and aryl amines.

Materials:

  • 5-Bromo-2,4-dichloroquinazoline (1.0 eq)

  • Primary Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous THF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2,4-dichloroquinazoline (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration.

  • Thermal Equilibration: Purge the flask with Nitrogen gas and cool the solution to 0–5 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Base Addition: Add DIPEA (1.2 eq) via syringe in a single portion. Self-Validation: The solution should remain clear; no reaction occurs at this stage.

  • Nucleophile Addition: Dissolve the primary amine (1.05 eq) in a minimal volume of THF (approx. 1 mL per mmol) and add it dropwise over 15 minutes.

  • Reaction Monitoring (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Visual Cue: A white precipitate (DIPEA·HCl salt) will begin to form, confirming the expulsion of chloride.

    • TLC Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The desired C4-product typically exhibits a lower Rf than the starting material but a higher Rf than the C2-isomer due to intramolecular hydrogen bonding shielding the polar amine.

  • Quench & Workup: Quench the reaction by adding ice-cold distilled water (equal to the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure 4-amino-5-bromo-2-chloroquinazoline derivative.

Protocol B: Regioselective C4-Amination with Secondary Amines

Requires forcing conditions due to severe steric clash; optimized to minimize C2-byproduct formation.

Modifications from Protocol A:

  • Solvent Swap: Replace THF with anhydrous DMF to increase the stabilization of the highly strained Meisenheimer transition state.

  • Temperature Profile: Perform the addition at room temperature (25 °C) rather than 0 °C. If TLC indicates <50% conversion after 4 hours, gently warm the reaction to 40 °C. Caution: Exceeding 60 °C will rapidly degrade the C4:C2 ratio.

  • Stoichiometry: Increase the secondary amine to 1.15 eq to drive the sluggish kinetics, but maintain DIPEA at 1.5 eq.

ProtocolWorkflow Step1 1. Preparation Dissolve SM in THF (0.1 M) at 0-5 °C under N2 Step2 2. Base Addition Add 1.2 eq DIPEA (Non-nucleophilic acid scavenger) Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of 1.05 eq Amine Maintain T < 5 °C to trap kinetic product Step2->Step3 Step4 4. Reaction Monitoring Stir 2-4 h at RT Observe DIPEA·HCl precipitate Step3->Step4 Step5 5. Quench & Workup Quench with ice-water Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc gradient) Step5->Step6

Standardized workflow for the regioselective C4-amination of 5-bromo-2,4-dichloroquinazoline.

References

  • Mohamed S. Alesawy, Ahmed A. Al-Karmalawy, et al., "Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors," Archiv Der Pharmazie, 2021, 354(3), Article 2000237.[Link]

  • "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," National Center for Biotechnology Information (PMC), 2024. [Link]

  • "5-Bromo-2,4-dichloroquinazoline Reaction Selectivity," Electronics And Books, 2025. [Link]

  • "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium," Beilstein Journal of Organic Chemistry, 2024.[Link]

Sources

Application Note: Strategic Regiocontrol in the Suzuki-Miyaura Coupling of 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 5-Bromo-2,4-dichloroquinazoline scaffold. It addresses the critical challenge of regioselectivity in palladium-catalyzed cross-couplings.

Executive Summary & Reactivity Hierarchy

The 5-Bromo-2,4-dichloroquinazoline scaffold presents a unique "electrophilic ladder" containing three potential reactive sites. Unlike simple benzenoid systems where reactivity follows bond dissociation energies (C–I > C–Br > C–Cl), the fused pyrimidine ring distorts this order due to electronic activation.

The Critical Insight: In this specific scaffold, the C4-Chloro position is the most reactive site, overriding the intrinsic lability of the C5-Bromine bond. This is due to the "


-nitrogen effect" and the high electron deficiency of the pyrimidine ring, which accelerates oxidative addition and nucleophilic attack at C4.
The Reactivity Triad
  • Position C4 (Cl): Most Reactive. Highly activated by N3 and N1. Prone to both Oxidative Addition (Pd) and SNAr.

  • Position C2 (Cl): Moderately Reactive. Activated, but less electrophilic than C4.

  • Position C5 (Br): Least Reactive (in this context). Sterically hindered (peri-position) and electronically deactivated relative to the pyrimidine halides.

Implication: Direct Suzuki coupling conditions will predominantly yield the C4-arylated product , leaving the C5-Br and C2-Cl intact. To couple at C5, one must first "cap" the C4 position.

Mechanistic Analysis & Decision Matrix

The choice of protocol depends entirely on the desired substitution pattern.

Target PositionRequired StrategyKey Mechanistic Driver
C4-Aryl Direct Suzuki Coupling Electronic activation of C4-Cl facilitates rapid Pd insertion.
C5-Aryl Sequential Functionalization C4 must be deactivated (e.g., via SNAr with amine/alkoxide) to direct Pd to C5-Br.
C2-Aryl Late-Stage Coupling C2 is typically the last site functionalized, or requires specific activation after C4/C5 are addressed.

Experimental Protocols

Protocol A: Regioselective C4-Arylation (Direct Coupling)

Use this protocol to install an aryl group at C4 while preserving the C5-Br and C2-Cl handles.

Reaction Scheme: 5-Bromo-2,4-dichloroquinazoline + Ar-B(OH)2 → 4-Aryl-5-bromo-2-chloroquinazoline

Reagents & Conditions:

  • Substrate: 5-Bromo-2,4-dichloroquinazoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (3–5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

  • Temperature: 80 °C

  • Time: 4–12 hours[2]

Step-by-Step Methodology:

  • Setup: Charge a dry Schlenk flask or microwave vial with the quinazoline substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.03 equiv).

  • Inertion: Evacuate and backfill with Argon (x3).[3]

  • Solvent Addition: Add degassed DME (concentration ~0.1 M).

  • Activation: Add degassed 2M Na2CO3 (2.0 equiv).

  • Reaction: Heat to 80 °C. Monitor by TLC/LC-MS.

    • Checkpoint: The C4-Cl is prone to hydrolysis.[4] If "Quinazolinone" (M-Cl+OH) byproduct appears, switch to anhydrous conditions (Cs2CO3 in Toluene).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[5] Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The Pd(0) species preferentially inserts into the C4-Cl bond due to the low LUMO energy at this position, despite the stronger C-Cl bond strength compared to C-Br.

Protocol B: Accessing the C5-Position (Sequential Strategy)

Use this protocol if the goal is to Suzuki couple at the Bromine (C5). You must first "mask" the C4 position.

Phase 1: C4-Functionalization (SNAr)

  • Dissolve 5-Bromo-2,4-dichloroquinazoline in THF or DMF at 0 °C.

  • Add nucleophile (e.g., Morpholine, R-NH2, or NaOMe) (1.05 equiv) and DIPEA (1.2 equiv).

  • Stir at 0 °C to RT for 1–2 hours.

  • Result: 4-Substituted-5-bromo-2-chloroquinazoline.

    • Note: The electron-donating group at C4 deactivates the pyrimidine ring, making the C2-Cl less reactive and restoring the "normal" reactivity order where C5-Br > C2-Cl.

Phase 2: C5-Selective Suzuki Coupling

  • Substrate: Product from Phase 1 (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.2 equiv).[1][3]

  • Catalyst: Pd(dppf)Cl2·DCM or Pd(OAc)2/XPhos (3–5 mol%).

    • Expert Tip: Bidentate ligands or electron-rich phosphines (XPhos, SPhos) are preferred here to activate the sterically hindered C5-Br bond.

  • Base: K3PO4 (2.0 equiv).

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[1][3][6][7]

  • Temperature: 90–100 °C.

  • Outcome: The Suzuki coupling now occurs exclusively at C5-Br , leaving C2-Cl intact for a third functionalization step.

Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation of chemical space based on the initial reaction conditions.

Quinazoline_Pathways cluster_legend Selectivity Logic SM 5-Bromo-2,4- dichloroquinazoline Prod_A 4-Aryl-5-bromo- 2-chloroquinazoline SM->Prod_A Route A: Direct Suzuki Pd(PPh3)4, Na2CO3 (C4 Selective) Inter_B 4-Amino-5-bromo- 2-chloroquinazoline SM->Inter_B Route B: SNAr R-NH2, DIPEA (C4 Displacement) Prod_B 4-Amino-5-Aryl- 2-chloroquinazoline Inter_B->Prod_B Step 2: Suzuki Pd(dppf)Cl2, K3PO4 (C5 Selective) Text1 Direct Pd insertion favors electron-deficient C4-Cl. Text2 Deactivating C4 (via SNAr) shifts reactivity to C5-Br.

Caption: Divergent synthesis workflows. Route A exploits the electronic activation of C4 for direct arylation. Route B uses steric/electronic deactivation to access the C5-bromide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis at C4 Aqueous base attacks highly activated C4-Cl.Switch to anhydrous conditions : Use CsF or K3PO4 in dry Toluene/Dioxane.
Low Yield at C5 Steric hindrance from peri-position (N1 and C4 substituents).Use Buchwald ligands (e.g., XPhos, SPhos) to form a highly active catalytic species capable of oxidative addition at hindered centers.
C2/C4 Scrambling Catalyst is too active or temperature too high.Lower temperature to 60 °C. Ensure stoichiometry of boronic acid is strict (1.0–1.1 equiv).
Protodehalogenation Loss of Br/Cl without coupling.Solvent choice is critical. Avoid alcohols (EtOH/MeOH) if hydride shift is suspected; stick to DMF or Toluene.

References

  • Chemical Science (RSC). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." (2016).[6][8] Establishes the C4 > C2 > C5 reactivity trend for 2,4-dichloro-6-bromoquinazoline analogs.

  • Journal of Medicinal Chemistry. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." Demonstrates the dominance of C4-Cl oxidative addition in polyhalogenated quinazolines.

  • BenchChem Application Note. "Comparative Reactivity of Quinazoline Boronic Acid Isomers." Provides general protocols for quinazoline scaffolds, noting the distinct electronic environments of the benzene vs. pyrimidine rings.

  • Beilstein Journal of Organic Chemistry. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline." Validates the sequential strategy of C2/C4 functionalization in related fused heterocycles.

Sources

Application Note: Regioselective Buchwald-Hartwig Amination Protocols for 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Strategic Overview & Mechanistic Causality

The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). Within this chemical space, 5-Bromo-2,4-dichloroquinazoline (CAS: 134517-54-7) is a highly valuable, yet notoriously challenging, tri-functional building block.

Developing a Buchwald-Hartwig Amination (BHA) protocol for this substrate requires navigating two major chemical hurdles: regioselectivity and peri-steric hindrance .

The Regioselectivity Paradox

In standard transition-metal-catalyzed cross-couplings, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl. However, 2,4-dichloroquinazolines violate this rule kinetically. The C4–Cl bond is hyper-activated by the


-nitrogen effect of the adjacent pyrimidine nitrogens. This creates a highly localized, low-lying LUMO. Consequently, even though the C4–Cl bond dissociation energy (84.8 kcal/mol) is slightly higher than the C5–Br bond (83.0 kcal/mol), oxidative addition of Pd(0) at C4–Cl is exceptionally fast due to pre-coordination with the N3 lone pair [1].

Causality for Protocol Design: Because the C4–Cl position will violently outcompete C5–Br in both nucleophilic aromatic substitution (S


Ar) and Pd-catalyzed amination, direct Buchwald-Hartwig amination of the parent compound at C5 is impossible . The C4 position must be functionalized via S

Ar prior to engaging the C5–Br bond [2].
The Peri-Steric Challenge

The C4 and C5 positions on the quinazoline ring share a peri-relationship (analogous to the 1,8-positions of naphthalene). Once an amine is installed at C4, the adjacent C5–Br bond becomes severely sterically shielded. To achieve BHA at C5, the protocol must utilize highly bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos ) to force the formation of a highly active mono-ligated


 species capable of penetrating this steric bulk.

Workflow Visualization

Workflow SM 5-Bromo-2,4- dichloroquinazoline C4 Step 1: S_NAr (C4-Cl) SM->C4 Amine 1, Base 0°C to 25°C C5 Step 2: BHA (C5-Br) C4->C5 Pd-Cat, BrettPhos 90°C C2 Step 3: S_NAr/BHA (C2-Cl) C5->C2 Amine 3 120°C Prod Target Scaffold C2->Prod

Sequential regioselective functionalization pathway for 5-Bromo-2,4-dichloroquinazoline.

Quantitative Reactivity Profile

To ensure predictable synthetic outcomes, the reactivity of each halogenated site is summarized below. This hierarchy dictates the mandatory order of operations.

PositionHalogenReaction TypeRelative ReactivityOptimal Reaction ConditionsTypical Yield
C4 –ClS

Ar
Highest (Kinetic)Primary/Secondary Amine, DIPEA, THF, 0 °C to RT85–98%
C5 –BrBuchwald-HartwigHigh (Requires Pd)Pd

(dba)

, BrettPhos, Cs

CO

, 1,4-Dioxane, 90 °C
65–85%
C2 –ClS

Ar / BHA
Lowest Amine, High Temp (120 °C) or harsh Pd-catalysis50–75%

Step-by-Step Experimental Protocols

The following self-validating system ensures that the highly reactive C4 position is safely capped before subjecting the sterically hindered C5–Br position to palladium catalysis.

Protocol A: Prerequisite Regioselective C4-Amination (S Ar)

Purpose: To install the first pharmacophore element and mask the hyper-reactive C4-Cl bond, preventing catalyst poisoning and unselective coupling in Step B.

Reagents & Materials:

  • 5-Bromo-2,4-dichloroquinazoline (1.0 equiv)

  • Amine 1 (e.g., morpholine or an aniline derivative) (1.05 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 5-Bromo-2,4-dichloroquinazoline and anhydrous THF. Place under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The C4-Cl is so reactive that cooling is required to completely suppress any background S

    
    Ar at the C2-Cl position.
    
  • Addition: Add DIPEA via syringe, followed by the dropwise addition of Amine 1.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography to yield the 4-amino-5-bromo-2-chloroquinazoline intermediate.
Protocol B: Buchwald-Hartwig Amination at C5-Br

Purpose: To overcome peri-steric hindrance and selectively couple an amine at the C5 position without displacing the remaining C2-Cl bond.

Reagents & Materials:

  • 4-amino-5-bromo-2-chloroquinazoline intermediate (from Protocol A) (1.0 equiv)

  • Amine 2 (1.2 equiv)

  • Pd

    
    (dba)
    
    
    
    (2.5 mol%, yielding 5 mol% active Pd)
  • BrettPhos ligand (5.0 mol%)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Anhydrous, degassed 1,4-Dioxane (0.1 M)

Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge an oven-dried reaction vial with the quinazoline intermediate, Amine 2, Pd

    
    (dba)
    
    
    
    , BrettPhos, and Cs
    
    
    CO
    
    
    .
    • Causality of Base: Cs

      
      CO
      
      
      
      is strictly selected over stronger bases like NaOtBu. Strong alkoxide bases can act as nucleophiles or promote premature S
      
      
      Ar at the remaining C2-Cl position. Cs
      
      
      CO
      
      
      is non-nucleophilic and mild enough to preserve the C2-Cl bond for downstream late-stage functionalization.
  • Solvent Addition: Add anhydrous, thoroughly sparged 1,4-Dioxane.

  • Catalyst Activation: Seal the vial with a PTFE-lined septum cap. Heat the reaction block to 90 °C and stir vigorously (800 rpm) for 12–16 hours.

    • Causality of Ligand: BrettPhos is mandatory here. The peri-clash between the C4-amine and the C5-Br creates massive steric resistance. BrettPhos prevents the formation of unreactive bis-amine palladium complexes and accelerates the reductive elimination step, which is often the bottleneck in sterically congested couplings.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the C4,C5-diaminated-2-chloroquinazoline.

Troubleshooting & Optimization Insights

  • Issue: High levels of hydrodehalogenation (reduction of C5-Br to C5-H).

    • Root Cause: Slow reductive elimination allows

      
      -hydride elimination to outcompete the desired pathway.
      
    • Solution: Ensure the amine is completely dry. If using an aliphatic amine with

      
      -hydrogens, switch from BrettPhos to tBuBrettPhos , which further accelerates reductive elimination and suppresses the 
      
      
      
      -hydride pathway.
  • Issue: Catalyst Poisoning (Reaction stalls at <20% conversion).

    • Root Cause: The basic nitrogens on the quinazoline core can chelate the palladium catalyst.

    • Solution: Slightly increase the ligand-to-palladium ratio (e.g., 1.2:1 BrettPhos to Pd) to ensure the metal center remains fully ligated by the phosphine rather than the heterocycle.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 2014.[Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. National Center for Biotechnology Information (PMC), 2024.[Link]

Application Notes & Protocols: Accelerated Synthesis of Privileged Quinazoline Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anti-cancer drugs, antivirals, and anti-inflammatory compounds.[1] The functionalization of this scaffold is paramount in drug discovery. This guide provides an in-depth analysis and detailed protocols for the microwave-assisted synthesis (MAOS) of functionalized quinazolines starting from the versatile precursor, 5-Bromo-2,4-dichloroquinazoline. We will explore the principles of microwave heating, the mechanistic rationale for regioselective substitution, and provide validated, step-by-step protocols for the rapid and efficient synthesis of 4-aminoquinazoline derivatives. These methods offer significant advantages over classical heating, including drastic reductions in reaction time, improved yields, and alignment with green chemistry principles.[2][3][4]

The Rationale: Why Microwave-Assisted Synthesis?

Conventional synthesis of quinazoline derivatives often requires prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.[5][6] Microwave-assisted organic synthesis (MAOS) presents a powerful alternative, leveraging the ability of microwave irradiation to rapidly and uniformly heat reactions.[7]

Unlike conventional conductive heating, where heat is transferred slowly from an external source, microwave energy directly couples with polar molecules (like the solvents and reactants in our system), causing rapid, uniform (volumetric) heating.[7] This leads to several key advantages:

  • Accelerated Reaction Rates: Reactions that take many hours conventionally can often be completed in minutes.[2][5]

  • Enhanced Yields & Purity: The rapid heating can minimize the formation of thermal decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.[8]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility.[9]

  • Green Chemistry: Shorter reaction times mean less energy consumption, and often, reactions can be run with reduced solvent volumes, contributing to more sustainable laboratory practices.[3][4]

G cluster_0 Conventional Heating (Slow & Inefficient) cluster_1 Microwave-Assisted Heating (Rapid & Efficient) Vessel_C Reaction Vessel Mixture_C Reaction Mixture Vessel_C->Mixture_C Slow, Non-uniform Heating Gradient Source_C External Heat Source (Oil Bath) Source_C->Vessel_C Conduction/ Convection Source_M Microwave Source (Magnetron) Mixture_M Reaction Mixture (Polar Molecules) Source_M->Mixture_M Direct Energy Coupling (Volumetric Heating)

Figure 1: Comparison of Conventional vs. Microwave Heating Mechanisms.

The Precursor: Understanding the Reactivity of 5-Bromo-2,4-dichloroquinazoline

The starting material, 5-Bromo-2,4-dichloroquinazoline, is an ideal precursor for building molecular diversity due to its multiple, differentially reactive sites for nucleophilic aromatic substitution (SNAr).

  • Positions C4 and C2: The chlorine atoms at the C4 and C2 positions are the primary sites for substitution. Extensive experimental and computational studies have shown that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] This inherent regioselectivity allows for a controlled, stepwise functionalization. The initial substitution almost exclusively occurs at C4 under mild conditions.[1]

  • Position C5: The bromo group at C5 is less reactive towards SNAr but serves as a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding synthetic possibilities.

Figure 2: Regioselective substitution pathway for 5-Bromo-2,4-dichloroquinazoline.

Application Protocol: Microwave-Assisted Synthesis of N-Aryl-4-amino-5-bromo-2-chloroquinazolines

This protocol details the highly efficient, regioselective substitution at the C4 position using various aniline nucleophiles. The method is adapted from established procedures for similar 4-chloroquinazoline derivatives.[5][10][11]

Materials & Equipment
  • 5-Bromo-2,4-dichloroquinazoline

  • Substituted Aniline (or other amine nucleophile)

  • 2-Propanol (IPA), Anhydrous

  • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vials with snap caps

  • Magnetic stir bars

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Experimental Protocol
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-Bromo-2,4-dichloroquinazoline (1.0 mmol, 273 mg).

  • Nucleophile Addition: Add the desired substituted aniline (1.1 mmol, 1.1 equivalents).

  • Solvent Addition: Add anhydrous 2-propanol (5 mL).

  • Vessel Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture with the parameters specified in Table 1. The reaction is typically programmed to hold at a target temperature for a set time with magnetic stirring.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) using the instrument's compressed air cooling system.

  • Workup: Open the vial carefully. Transfer the reaction mixture to a round-bottom flask and remove the 2-propanol under reduced pressure.

  • Isolation: Add deionized water (20 mL) to the residue and stir. The product will often precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold 2-propanol to remove residual starting materials, followed by water.

  • Purification: Dry the crude product under vacuum. If necessary, further purify by column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate gradient).

Comparative Performance Data

The use of microwave irradiation dramatically accelerates the synthesis of 4-aminoquinazoline derivatives compared to classical reflux methods.

EntryNucleophile (Ar-NH₂)MethodPower (W)Temp (°C)TimeYield (%)
1AnilineMicrowave60-1008020 min>95%
2AnilineConventionalN/A82 (reflux)12 hours~35-45%
34-MethylanilineMicrowave60-1008020 min>96%
44-MethoxyanilineMicrowave60-1008020 min>94%
53-ChloroanilineMicrowave60-1008020 min>95%

Data adapted and representative based on studies on 4-chloroquinazolines.[5][6]

Key Considerations & Troubleshooting

  • Solvent Choice: 2-Propanol is an excellent solvent as it has a good dielectric constant for microwave absorption and a sufficiently high boiling point. Other polar solvents like ethanol, N,N-Dimethylformamide (DMF), or acetonitrile can also be used, but reaction conditions may need re-optimization.

  • Pressure Monitoring: Microwave reactions in sealed vessels will generate pressure. Modern reactors automatically monitor and control this, but it is crucial to never exceed the maximum pressure rating of the vessel.

  • Stirring: Efficient magnetic stirring is essential to prevent localized hot spots and ensure even temperature distribution.

  • Scaling Up: The protocols described are for a 1.0 mmol scale. When scaling up, it is important to use appropriately sized vessels and ensure the microwave penetration depth is sufficient for uniform heating. A re-optimization of reaction time may be necessary.

Conclusion

Microwave-assisted synthesis provides a robust, efficient, and scalable method for the regioselective functionalization of 5-Bromo-2,4-dichloroquinazoline.[8] This technology dramatically shortens synthesis timelines from hours to minutes while often improving yields and product purity.[5][6] The protocols and principles outlined in this guide empower researchers in medicinal chemistry and drug development to rapidly generate libraries of novel quinazoline derivatives for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Amrutkar, et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. J. Comput. Methods Mol. Des., 8 (3):1-9. Available at: [Link]

  • Bagherzadeh, G., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • EPCP (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]

  • Kabri, Y., Gellis, A., & Vanelle, P. (2008). Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. Green Chemistry. Available at: [Link]

  • Karthikeyan, C. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. Available at: [Link]

  • Kappe, C. O., & Dallinger, D. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Kappe, C. O., & Stadler, A. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Current Organic Chemistry. Available at: [Link]

  • Kappe, C. O., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available at: [Link]

  • Musiol, R., Tyman-Szram, B., & Polanski, J. (2006). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Ren, Y., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. Available at: [Link]

  • Singh, A., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ren, Y., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. Available at: [Link]

  • Bagherzadeh, G., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • Kumar, V., et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science. Available at: [Link]

  • Unspecified Author. (n.d.). Microwave-assisted, sequential four-component synthesis of polysubstituted 5,6-dihydroquinazolinones from acyclic precursors and a mild, halogenation-initiated method for their aromatization under focused microwave irradiation. Green Chemistry (RSC Publishing). Available at: [Link]

  • Unspecified Author. (n.d.). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry. Available at: [Link]

  • Belferdi, F., et al. (n.d.). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. University of Annaba. Available at: [Link]

  • Ren, Y., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC. Available at: [Link]

  • da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Silva, V. L. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Solvent Selection for Regioselective SNAr Reactions of 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of solvent selection for the nucleophilic aromatic substitution (SNAr) reactions of 5-bromo-2,4-dichloroquinazoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The inherent electronic properties of the quinazoline ring dictate a pronounced regioselectivity, which can be further modulated and optimized through the strategic choice of reaction solvent. This document elucidates the mechanistic underpinnings of solvent effects on reaction kinetics and selectivity, offering field-proven protocols for researchers. We will explore the roles of polar aprotic, polar protic, and nonpolar solvents, providing a logical framework for solvent selection to achieve desired synthetic outcomes.

Introduction: The Synthetic Challenge and Opportunity

5-Bromo-2,4-dichloroquinazoline is a versatile building block for the synthesis of a wide array of biologically active compounds. The quinazoline core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The two chlorine atoms at the C2 and C4 positions serve as reactive handles for sequential functionalization via SNAr reactions. However, the differential reactivity of these two positions presents a synthetic challenge that necessitates precise control over reaction conditions.

Theoretical and experimental studies have consistently shown that the C4 position of the 2,4-dichloroquinazoline system is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[2][3][4] This inherent regioselectivity is a cornerstone of its synthetic utility, allowing for the selective introduction of a nucleophile at C4 while leaving the C2-chloro group available for subsequent transformations. The choice of solvent is a critical parameter that directly influences the reaction rate, yield, and purity of the desired C4-substituted product.

Mechanistic Rationale for Solvent Selection in SNAr Reactions

The SNAr reaction of 5-bromo-2,4-dichloroquinazoline proceeds through a well-established two-step addition-elimination mechanism.[5] Understanding this pathway is fundamental to comprehending the role of the solvent.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

The rate-determining step is typically the formation of the charged Meisenheimer complex. Therefore, solvents that can stabilize this intermediate will accelerate the reaction.[7]

Diagram: SNAr Mechanism on 5-Bromo-2,4-dichloroquinazoline

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant 5-Bromo-2,4-dichloroquinazoline + Nu⁻ Meisenheimer Meisenheimer Complex (Anionic, Resonance-Stabilized) Reactant->Meisenheimer Step 1: Addition (Rate-Determining) Product 4-Substituted-5-bromo-2-chloroquinazoline + Cl⁻ Meisenheimer->Product Step 2: Elimination

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

The Critical Role of Solvent Classes

The choice of solvent directly impacts the reaction by influencing the solubility of reactants, the reactivity of the nucleophile, and the stability of the charged intermediate. Solvents are broadly categorized into three classes for the purpose of this application.

Polar Aprotic Solvents: The Preferred Choice

Polar aprotic solvents are generally the most effective for SNAr reactions on 5-bromo-2,4-dichloroquinazoline. These solvents possess a significant dipole moment but lack acidic protons, meaning they cannot act as hydrogen bond donors.[8][9]

  • Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).

  • Mechanism of Action: Polar aprotic solvents excel at solvating the cationic counter-ion of the nucleophile (e.g., Na⁺, K⁺), while poorly solvating the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, thereby increasing the rate of the initial attack.[5][10] Furthermore, their polarity effectively stabilizes the anionic Meisenheimer complex, lowering the activation energy of the rate-determining step.

  • Recommendation: DMSO is often considered the gold standard for SNAr reactions due to its high polarity and ability to dramatically accelerate reaction rates, often allowing for lower reaction temperatures.[10] DMF is also highly effective. Acetonitrile and THF are good options, though they may require higher temperatures or longer reaction times compared to DMSO or DMF.

Polar Protic Solvents: A Viable Alternative with Caveats

Polar protic solvents contain acidic protons, typically in the form of O-H or N-H bonds, and are capable of hydrogen bonding.

  • Examples: Ethanol, Isopropanol, Water.

  • Mechanism of Action: These solvents can stabilize the Meisenheimer complex through hydrogen bonding. However, they also strongly solvate the anionic nucleophile through hydrogen bonding, creating a "solvent cage" that must be disrupted for the reaction to occur.[11] This deactivation of the nucleophile often leads to slower reaction rates compared to polar aprotic solvents.

  • Recommendation: Protic solvents are often used when the nucleophile is neutral (e.g., an amine) and a base is used to generate the active nucleophile in situ or to scavenge the HCl byproduct. They are also frequently employed in industrial settings due to their lower cost and toxicity. However, there is a risk of solvolysis, where the solvent itself acts as a nucleophile, leading to undesired byproducts.[5][12]

Nonpolar Solvents: Generally Unsuitable

Nonpolar solvents lack a significant dipole moment and are poor at solvating charged species.

  • Examples: Toluene, Hexane, Dichloromethane (DCM).

  • Mechanism of Action: These solvents are unable to stabilize the charged Meisenheimer complex. The lack of stabilization results in a very high activation energy barrier for the reaction, leading to extremely slow or non-existent reaction rates.[13]

  • Recommendation: Nonpolar solvents are not recommended for SNAr reactions with 5-bromo-2,4-dichloroquinazoline. While rare exceptions exist in the literature for other systems where nonpolar solvents can influence regioselectivity, they are not a practical choice for this substrate.[1]

Diagram: Solvent Selection Logic

Solvent_Selection cluster_solvents Solvent Class cluster_outcomes Expected Outcome Start Start: SNAr on 5-Bromo-2,4-dichloroquinazoline PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Start->PolarAprotic Optimal Path PolarProtic Polar Protic (e.g., EtOH, IPA) Start->PolarProtic Alternative Path Nonpolar Nonpolar (e.g., Toluene) Start->Nonpolar Not Recommended Fast Fast Reaction Rate High Yield Excellent Selectivity PolarAprotic->Fast Moderate Moderate/Slow Rate Potential Solvolysis PolarProtic->Moderate NoReaction No/Very Slow Reaction Nonpolar->NoReaction

Caption: Logical workflow for selecting a solvent for SNAr reactions.

Comparative Data and Solvent Properties

The following table summarizes the properties of commonly used solvents and their expected impact on the SNAr reaction of 5-bromo-2,4-dichloroquinazoline.

SolventClassDielectric Constant (ε)Boiling Point (°C)Key AdvantagesPotential Drawbacks
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189Excellent for dissolving reactants; maximally activates nucleophile; high bp.[8][10]Difficult to remove; can decompose at high temperatures.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153High reaction rates; good solvating power.[8]Reprotoxic concerns; can decompose with strong bases.[14]
Acetonitrile (MeCN) Polar Aprotic37.582Easier to remove than DMSO/DMF; good for moderate temperature reactions.Less effective at activating nucleophiles compared to DMSO/DMF.
Tetrahydrofuran (THF) Polar Aprotic7.666Good for reactions at or near room temperature; easily removed.Lower polarity may result in slower reactions.
Isopropanol (IPA) Polar Protic19.982Inexpensive; can act as a proton source/sink.[12]Deactivates nucleophile via H-bonding; risk of O-alkylation side products.[5]
Ethanol (EtOH) Polar Protic24.678Widely available and inexpensive.[7]Slower reaction rates; potential for side reactions.
Toluene Nonpolar2.4111-Fails to stabilize Meisenheimer complex; very slow to no reaction.[12]

Experimental Protocol: Regioselective C4-Amination

This protocol provides a general method for the selective substitution of the C4-chloro group of 5-bromo-2,4-dichloroquinazoline with a primary amine, using a polar aprotic solvent.

Materials
  • 5-Bromo-2,4-dichloroquinazoline (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) (1.0-1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or MeCN)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq, optional but recommended)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate)

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2,4-dichloroquinazoline (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Reagent Addition: Add the primary amine (1.0-1.2 eq) to the stirred solution. If using a base, add it to the reaction mixture. The base acts to neutralize the HCl generated during the reaction, which can otherwise protonate the nucleophile and halt the reaction.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature.

    • In DMSO or DMF: The reaction may proceed efficiently at room temperature to 80 °C.

    • In MeCN or THF: Heating to 60-80 °C or reflux may be necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine to remove residual solvent (e.g., DMF/DMSO) and salts.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to yield the pure 4-amino-5-bromo-2-chloroquinazoline product.

Troubleshooting and Optimization

  • Low Conversion: If the reaction is sluggish, consider switching to a more polar aprotic solvent (e.g., from THF to DMF, or DMF to DMSO). Increasing the reaction temperature can also significantly improve the rate.[5]

  • Formation of Di-substituted Product: The C2 position is less reactive, but di-substitution can occur under harsh conditions (high temperature, long reaction time) or with highly reactive nucleophiles. To favor mono-substitution, use a stoichiometric amount of the nucleophile (1.0-1.1 eq) and maintain the lowest effective temperature.[12]

  • Side Reactions: If using a protic solvent, be vigilant for solvolysis byproducts. If observed, switch to a polar aprotic solvent.

Conclusion

The selection of a solvent is a critical decision in the synthesis of functionalized quinazolines via SNAr reactions. For the regioselective functionalization of 5-bromo-2,4-dichloroquinazoline at the C4 position, polar aprotic solvents, particularly DMSO and DMF, are the superior choice. They accelerate the reaction by stabilizing the key Meisenheimer intermediate and enhancing the reactivity of the nucleophile. While polar protic solvents can be used, they generally result in slower reactions and carry a risk of side reactions. A thorough understanding of the underlying reaction mechanism and the principles of solvent effects empowers researchers to design robust, efficient, and selective synthetic routes to valuable quinazoline-based molecules.

References

  • Alarcón-Espósito, J., et al. (2016). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available from: [Link]

  • Filo. (2025). What are the work of dmso,dmf in rxn. Available from: [Link]

  • Gomes, M. N., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]

  • Quora. (2017). Can aprotic solvents be non-polar as well as polar? Will the Sn1 and Sn2 reactions still work?. Available from: [Link]

  • Quora. (2017). Why does polar aprotic solvent favour SN2 reactions generally?. Available from: [Link]

  • Buncel, E., et al. (2000). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Green Chemistry. (2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available from: [Link]

  • Ribeiro, F. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available from: [Link]

  • ChemRxiv. (2019). Solvent Molecules Play a Role in an SNAr Reaction. Available from: [Link]

  • Oreate AI. (2026). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Available from: [Link]

  • Green Chemistry. (2026). Specific Solvent Issues with the SNAr Reaction. Wordpress. Available from: [Link]

  • Gaylord Chemical. (n.d.). SNAr Comparative Reaction. gChem. Available from: [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). Available from: [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. Available from: [Link]

  • ResearchGate. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. Available from: [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available from: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available from: [Link]

  • ResearchGate. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Available from: [Link]

  • Guchhait, N., et al. (2025). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. Chemistry – A European Journal. Available from: [Link]

  • ResearchGate. (2017). Solvent effect on complexation reactions. Available from: [Link]

  • Schöne, S., et al. (2018). Impact of solvent polarity on the ligand configuration in tetravalent thorium N-donor complexes. Dalton Transactions. Available from: [Link]

  • Kim, D., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition in English. Available from: [Link]

  • ResearchGate. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Available from: [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of the 5-Bromo Position in Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic functionalization of the quinazoline core is paramount for the fine-tuning of a molecule's physicochemical properties and biological targets. Among the various positions on the quinazoline ring, the C-5 position is of particular interest for introducing molecular diversity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the lithiation and subsequent functionalization of 5-bromoquinazolines. This halogen-metal exchange reaction opens a gateway to a diverse range of 5-substituted quinazolines, enabling extensive structure-activity relationship (SAR) studies.

The protocols detailed herein are grounded in established principles of organometallic chemistry, offering a robust and versatile methodology for the synthesis of novel quinazoline-based compounds. We will delve into the mechanistic rationale behind the experimental choices, provide step-by-step protocols for the generation of the 5-quinazolinyllithium intermediate, and its subsequent trapping with various electrophiles.

Mechanistic Rationale: The Halogen-Metal Exchange

The functionalization of the 5-bromo position of quinazoline is most effectively achieved through a halogen-metal exchange reaction. This process involves the treatment of 5-bromoquinazoline with a potent organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at cryogenic temperatures. The much greater electropositivity of lithium compared to bromine drives the exchange, leading to the formation of a highly reactive 5-quinazolinyllithium intermediate and the corresponding butyl bromide.

The reaction is kinetically controlled and is significantly influenced by the stability of the resulting carbanion. The sp2-hybridized carbanion at the C-5 position of the quinazoline ring is relatively stable, favoring the forward reaction. The general mechanism for this exchange is depicted below.

G cluster_0 Halogen-Metal Exchange cluster_1 Electrophilic Quench Bromoquinazoline 5-Bromoquinazoline TransitionState Ate-Complex Intermediate Bromoquinazoline->TransitionState Coordination nBuLi n-Butyllithium (n-BuLi) nBuLi->TransitionState Lithioquinazoline 5-Quinzolinyllithium TransitionState->Lithioquinazoline nBuBr n-Butyl Bromide TransitionState->nBuBr FunctionalizedQuinazoline 5-Functionalized Quinazoline Lithioquinazoline->FunctionalizedQuinazoline Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->FunctionalizedQuinazoline

Figure 1: General workflow for the lithiation and functionalization of 5-bromoquinazoline.

The choice of organolithium reagent and reaction conditions is critical to prevent side reactions, such as nucleophilic addition to the quinazoline ring. The use of low temperatures, typically between -78 °C and -100 °C, is essential to ensure the stability of the 5-quinazolinyllithium intermediate and to minimize undesired reactivity.

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times. For detailed guidance on the safe handling of organolithium reagents, please refer to established safety protocols.[3]

Protocol 1: General Procedure for the Lithiation of 5-Bromoquinazoline

This protocol describes the in situ generation of the 5-quinazolinyllithium intermediate.

Materials:

  • 5-Bromoquinazoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, dissolve 5-bromoquinazoline (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: While maintaining the temperature at -78 °C, slowly add a solution of n-butyllithium (1.1-1.2 equiv) dropwise via syringe over a period of 10-15 minutes. A color change is typically observed upon addition.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange. The resulting solution contains the 5-quinazolinyllithium intermediate and is ready for the subsequent functionalization step.

Protocol 2: Functionalization with Aldehydes and Ketones (e.g., Synthesis of 5-(Hydroxy(phenyl)methyl)quinazoline)

This protocol details the trapping of the 5-quinazolinyllithium intermediate with a carbonyl electrophile.

Materials:

  • Solution of 5-quinazolinyllithium (from Protocol 1)

  • Benzaldehyde (or other suitable aldehyde/ketone)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Electrophile Addition: To the freshly prepared solution of 5-quinazolinyllithium at -78 °C, add a solution of benzaldehyde (1.2 equiv) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature over 2-3 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-(hydroxy(phenyl)methyl)quinazoline.

Protocol 3: Synthesis of Quinazoline-5-carbaldehyde

This protocol describes the formylation of the 5-quinazolinyllithium intermediate using N,N-dimethylformamide (DMF).

Materials:

  • Solution of 5-quinazolinyllithium (from Protocol 1)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Electrophile Addition: To the freshly prepared solution of 5-quinazolinyllithium at -78 °C, add anhydrous DMF (1.5 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Hydrolysis: Quench the reaction by adding 1 M HCl and stir vigorously for 30 minutes to hydrolyze the intermediate.

  • Neutralization and Extraction: Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield quinazoline-5-carbaldehyde.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes the expected outcomes for the functionalization of 5-bromoquinazoline with various electrophiles. Yields are indicative and may vary based on the specific substrate and reaction conditions.

ElectrophileReagentProductTypical Yield (%)
Aldehyde/KetoneBenzaldehyde5-(Hydroxy(phenyl)methyl)quinazoline60-80
Formylating AgentN,N-Dimethylformamide (DMF)Quinazoline-5-carbaldehyde50-70
Silylating AgentTrimethylsilyl chloride (TMSCl)5-(Trimethylsilyl)quinazoline70-90
Boronic Ester PrecursorTriisopropyl borateQuinazoline-5-boronic acid pinacol ester50-70
CarboxylationCarbon dioxide (dry ice)Quinazoline-5-carboxylic acid40-60

Experimental Workflow Visualization

The overall experimental workflow for the lithiation and functionalization of 5-bromoquinazoline can be visualized as a two-stage process.

G cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_functionalization Functionalization cluster_workup Work-up & Purification Start 5-Bromoquinazoline in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Add_nBuLi Add n-BuLi (1.1 equiv) Cooling->Add_nBuLi Stir_Lithiation Stir at -78 °C for 30-60 min Add_nBuLi->Stir_Lithiation Add_Electrophile Add Electrophile (e.g., Benzaldehyde) Stir_Lithiation->Add_Electrophile Reaction_Quench React and Warm to RT, then Quench Add_Electrophile->Reaction_Quench Extraction Aqueous Work-up & Extraction Reaction_Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 5-Functionalized Quinazoline Purification->Final_Product

Figure 2: Step-by-step experimental workflow for the synthesis of 5-functionalized quinazolines.

Conclusion

The lithiation of 5-bromoquinazoline via halogen-metal exchange is a powerful and versatile method for the introduction of a wide range of functional groups at the C-5 position. The protocols provided in these application notes offer a solid foundation for researchers to explore the chemical space around the quinazoline scaffold. Careful attention to anhydrous and anaerobic conditions is paramount for the success of these reactions. The ability to generate diverse 5-substituted quinazolines will undoubtedly continue to fuel the discovery and development of novel therapeutic agents and functional materials.

References

  • Sharma, V. K. et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). [Source details not fully available].
  • Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (2025). BenchChem.
  • Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. (2025). BenchChem.
  • Aggarwal, V. K. et al. (2017). Standard Lithiation–Borylation A user's guide. [Source details not fully available].
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
  • Ortho-lithiation driven one-pot synthesis of quinazolines via [2+2+2] cascade annulation of halofluorobenzenes with nitriles. (2021). The Royal Society of Chemistry.
  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Topics in Current Chemistry, 138, 63-151.
  • Synthesis of novel 1,2,3,5-tetrahydropyrrolo[2,1-b]quinazoline-5-one analogs by using lithiation. (2012). Journal of Chemical and Pharmaceutical Research.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal.

Sources

Application Note: Regioselective Synthesis of 5-Bromo-2-chloro-4-aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents [1][1]. Specifically, 5-bromo-2-chloroquinazolin-4-amine (CAS: 1107695-10-2) is a highly versatile building block. The C5-bromine offers a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-chlorine allows for subsequent nucleophilic aromatic substitution (SNAr). This dual-reactivity profile necessitates a highly controlled, regioselective synthetic approach [2][2].

Mechanistic Rationale & Pathway

The synthesis begins with 2-amino-6-bromobenzoic acid. Cyclization with sodium cyanate provides the quinazoline-2,4-dione core [3][3]. Subsequent chlorination with phosphorus oxychloride (POCl₃) yields the 2,4-dichloro intermediate[1][1]. The critical step is the regioselective amination. The C4 position of the quinazoline ring is significantly more electrophilic than the C2 position due to the resonance stabilization of the intermediate Meisenheimer complex. Consequently, nucleophilic attack by ammonia occurs almost exclusively at C4, yielding the target 5-bromo-2-chloro-4-aminoquinazoline [4].

G A 2-Amino-6-bromobenzoic acid (Starting Material) B 5-Bromoquinazoline-2,4(1H,3H)-dione (Intermediate 1) A->B NaOCN, AcOH Cyclization C 5-Bromo-2,4-dichloroquinazoline (Intermediate 2) B->C POCl3, DIPEA Chlorination D 5-Bromo-2-chloroquinazolin-4-amine (Target Product) C->D NH3 / THF Regioselective Amination

Fig 1: Regioselective synthetic workflow for 5-bromo-2-chloroquinazolin-4-amine.

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: Cyclization to 5-Bromoquinazoline-2,4(1H,3H)-dione

Expertise & Causality: While urea melts are traditionally used for this cyclization, they require harsh temperatures (>150 °C) that can induce thermal degradation. Utilizing sodium cyanate in aqueous acetic acid allows the reaction to proceed via a reactive urea intermediate at a much milder 35–80 °C, preserving the integrity of the aryl bromide[3][3].

Protocol:

  • Suspend 2-amino-6-bromobenzoic acid (1.0 eq) in a mixture of water and glacial acetic acid (10:1 v/v) at 35 °C.

  • Add sodium cyanate (2.5 eq) portion-wise over 30 minutes. An exotherm may be observed.

  • Stir the suspension for 2 hours at 35 °C, then add sodium hydroxide equivalents to neutralize, followed by heating to 80 °C to drive the cyclization.

  • Cool the mixture and adjust the pH to 4-5 using 1M HCl to precipitate the product.

  • Filter, wash with cold water, and dry under vacuum at 50 °C.

Validation Check: LC-MS must indicate [M+H]⁺ at m/z 241.0/243.0 (characteristic 1:1 bromine isotope pattern). TLC (DCM:MeOH 9:1) should show complete consumption of the starting material.

Step 2: Chlorination to 5-Bromo-2,4-dichloroquinazoline

Expertise & Causality: POCl₃ serves as both the chlorinating agent and the solvent. The addition of N,N-diisopropylethylamine (DIPEA) is critical; it acts as a non-nucleophilic acid scavenger. By neutralizing the HCl generated during the reaction, DIPEA prevents the protonation of the quinazoline nitrogens, which would otherwise deactivate the ring toward nucleophilic attack by chloride ions [1][1].

Protocol:

  • In a dry flask under an inert atmosphere (N₂), suspend 5-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous POCl₃ (10 volumes).

  • Add DIPEA (2.0 eq) dropwise at room temperature.

  • Gradually heat the mixture to reflux (105 °C) and stir for 4–6 hours.

  • Cool to room temperature and carefully concentrate the mixture under reduced pressure to remove excess POCl₃.

  • Quench the residue by pouring it onto crushed ice/water with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with cold saturated NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate.

Validation Check: LC-MS must show[M+H]⁺ at m/z 276.9/278.9/280.9 (characteristic BrCl₂ isotope pattern). Note: The product should be used promptly or stored under argon at -20 °C, as 2,4-dichloroquinazolines are prone to hydrolysis.

Step 3: Regioselective Amination to 5-Bromo-2-chloroquinazolin-4-amine

Expertise & Causality: The regioselectivity is kinetically driven. Conducting the reaction at lower temperatures (0 °C to room temperature) ensures that the ammonia nucleophile exclusively attacks the highly electrophilic C4 position. Elevated temperatures or excess equivalents could lead to unwanted displacement of the C2 chlorine or C5 bromine [2][2].

Protocol:

  • Dissolve 5-bromo-2,4-dichloroquinazoline (1.0 eq) in anhydrous THF (10 volumes) and cool to 0 °C in an ice bath.

  • Slowly add a solution of ammonia in methanol (7N, 1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2–3 hours.

  • Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

  • Once complete, concentrate the mixture under reduced pressure.

  • Triturate the crude solid with cold water to remove ammonium chloride salts, filter, and dry.

Validation Check: ¹H-NMR (DMSO-d₆) must reveal a broad singlet integrating for 2H around 8.2-8.5 ppm, confirming the primary amine. LC-MS should show[M+H]⁺ at m/z 258.0/260.0.

Quantitative Data & Analytical Characterization

CompoundMolecular WeightExpected YieldPurity TargetKey Analytical Marker (LC-MS / NMR)
5-Bromoquinazoline-2,4(1H,3H)-dione 241.04 g/mol 80–85%>95% (HPLC)[M+H]⁺ m/z 241.0/243.0
5-Bromo-2,4-dichloroquinazoline 277.93 g/mol 75–80%>95% (HPLC)[M+H]⁺ m/z 276.9/278.9/280.9
5-Bromo-2-chloroquinazolin-4-amine 258.50 g/mol 70–85%>98% (HPLC)¹H-NMR (DMSO-d₆): ~8.2-8.5 ppm (br s, 2H)

Critical Parameters & Troubleshooting

  • Moisture Sensitivity: The 2,4-dichloro intermediate is highly susceptible to hydrolysis back to the dione or a 4-hydroxy-2-chloro derivative. All glassware must be oven-dried, and solvents must be strictly anhydrous.

  • Exothermic Quenching: The POCl₃ quench in Step 2 is violently exothermic. Ensure the ice bath is sufficient and addition is slow.

  • Over-amination: Strict adherence to 1.2 equivalents of NH₃ is required. Excess ammonia can lead to the formation of the 2,4-diaminoquinazoline byproduct.

References

  • Title: Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors Source: Frontiers in Pharmacology URL: [Link]

  • Title: United States Patent: Preparation of 2-amino-6-bromobenzoic acid and 5-bromoquinazoline-2,4(1H,3H)
  • Title: Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents Source: Longdom Publishing URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 5-Bromo-2,4-dichloroquinazoline SNAr Reactions

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Functionalizing the quinazoline scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. However, introducing a halogen at the 5-position fundamentally alters the reactivity landscape of the standard 2,4-dichloroquinazoline system. This guide bridges theoretical molecular orbital dynamics with benchtop realities to help you troubleshoot, optimize, and master the regioselective nucleophilic aromatic substitution (SNAr) of 5-bromo-2,4-dichloroquinazoline.

Mechanistic Causality: The Peri-Steric Effect vs. Electronic Activation

To troubleshoot a reaction, you must first understand the molecular forces governing it. In a standard 2,4-dichloroquinazoline, the carbon atom at the 4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the 2-position, making it the kinetically favored site for nucleophilic attack[1].

However, in 5-bromo-2,4-dichloroquinazoline , the bulky bromine atom at the C5 position creates severe peri-steric hindrance. This physical blockade directly impedes the optimal Bürgi-Dunitz approach trajectory of the incoming nucleophile toward the C4-Cl bond. Consequently, the activation energy required to form the C4 Meisenheimer complex increases. If reaction conditions are not rigorously controlled, this steric penalty narrows the reactivity gap between C4 and C2, leading to poor regioselectivity, stalling reactions, or di-substitution[2].

SNAr_Mechanism SM 5-Bromo-2,4-dichloroquinazoline Meisenheimer_C4 C4 Meisenheimer Complex (Resonance Stabilized) SM->Meisenheimer_C4 C4 Attack (Lower LUMO) Steric clash from 5-Br Meisenheimer_C2 C2 Meisenheimer Complex (Less Stable) SM->Meisenheimer_C2 C2 Attack (Higher LUMO) Requires harsh conditions Hydrolysis 5-Bromo-2-chloroquinazolin-4(3H)-one (Hydrolysis Byproduct) SM->Hydrolysis H2O / Ambient Moisture Nu Nucleophile (Amine) Nu->Meisenheimer_C4 Nu->Meisenheimer_C2 Product_C4 4-Amino-5-bromo-2-chloroquinazoline (Major Product) Meisenheimer_C4->Product_C4 -HCl Product_C2 2-Amino-5-bromo-4-chloroquinazoline (Minor/Trace) Meisenheimer_C2->Product_C2 -HCl

S_NAr mechanistic pathways for 5-Bromo-2,4-dichloroquinazoline highlighting regioselectivity.
Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion, and I recover unreacted starting material. Should I increase the temperature? A: Do not default to heating. Increasing thermal energy indiscriminately will overcome the activation barrier for C2 substitution, destroying your regioselectivity and yielding a complex mixture of C4, C2, and di-substituted products[3]. The Fix: The stalling is caused by the peri-steric clash destabilizing the transition state. Instead of heat, change your solvent. Switch from THF or DCM to a highly polar aprotic solvent like Acetonitrile (MeCN) or DMF. The increased dielectric constant will better stabilize the charge-separated Meisenheimer intermediate, accelerating the reaction at room temperature.

Q2: I am observing a highly polar, baseline-running byproduct on my TLC. What is it, and how do I prevent it? A: You are observing the hydrolysis of your starting material into 5-bromo-2-chloroquinazolin-4(3H)-one. The C4 position is extremely electrophilic. In the presence of ambient moisture and a base (like DIPEA), water acts as a competing nucleophile. The Fix: This is a self-validating check of your bench technique. You must use rigorously anhydrous solvents, flame-dried glassware, and an inert atmosphere (Ar/N2). Ensure your non-nucleophilic base is stored over activated molecular sieves.

Q3: I am using a bulky secondary amine (e.g., piperidine, morpholine), and the yield is exceptionally low. Why? A: The steric bulk of a secondary amine compounds the existing peri-steric hindrance of the 5-bromo group. The nucleophile simply cannot access the C4 carbon. The Fix: For highly hindered secondary amines, standard SNAr conditions may fail. You may need to utilize a stronger base (e.g., NaH to deprotonate the amine prior to addition) or pivot to a palladium-catalyzed Buchwald-Hartwig amination, though this risks competing insertion into the C5-Br bond.

Quantitative Optimization Matrix

Use the following table to baseline your experimental design based on the nucleophile class.

Nucleophile ClassRecommended SolventBase (Equivalents)Temp ProfileExpected YieldPrimary Challenge
Primary Aliphatic Amines MeCN (Anhydrous)DIPEA (1.5 eq)0 °C → RT75 - 90%Over-substitution (Di-alkylation)
Anilines (Aryl Amines) Isopropanol / THFHCl (Catalytic) or NoneReflux60 - 80%Low nucleophilicity requiring heat
Secondary Amines (Cyclic) DMF (Anhydrous)K2CO3 (2.0 eq)RT → 40 °C40 - 65%Severe steric clash with 5-Bromo
Alcohols (Alkoxides) THF (Anhydrous)NaH (1.1 eq)0 °C70 - 85%Rapid hydrolysis if moisture is present
Self-Validating Experimental Protocol: Regioselective C4-Amination

This protocol is designed as a closed-loop system. Each step includes a validation checkpoint to ensure the reaction is proceeding via the correct causal pathway[4].

Workflow Step1 1. Preparation Rigorous Drying Step2 2. Initiation Dropwise Nu Addition Step1->Step2 0°C, Ar/N2 atm Step3 3. Monitoring TLC Validation Step2->Step3 Warm to RT Step3->Step2 Stalled (Add 0.1 eq Nu) Step4 4. Quenching Citric Acid Wash Step3->Step4 SM Consumed Step5 5. Isolation Column Chromatography Step4->Step5 Organic Layer

Step-by-step experimental workflow for regioselective C4-amination.

Step 1: System Preparation & Dehydration

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon.

  • Dissolve 5-bromo-2,4-dichloroquinazoline (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Validation Checkpoint: The solution should remain clear. Any immediate cloudiness or precipitation indicates moisture contamination and premature hydrolysis.

Step 2: Kinetically Controlled Initiation

  • Cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Dissolve the primary amine nucleophile (1.05 eq) in a minimal amount of anhydrous Acetonitrile.

  • Add the amine solution dropwise over 15 minutes. Causality Note: Dropwise addition at 0 °C prevents local concentration spikes of the nucleophile, which is the primary cause of unwanted C2 di-substitution[3].

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (20 °C).

  • Stir for 2 to 4 hours. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active at 254 nm) should steadily disappear, replaced by a lower Rf product spot. If the starting material spot ceases to diminish after 2 hours, the reaction has stalled. Add an additional 0.1 eq of the amine.

Step 4: Quenching and Workup

  • Once TLC confirms the consumption of the starting material, quench the reaction by adding a 10% aqueous citric acid solution[3]. Causality Note: Citric acid neutralizes the DIPEA and protonates any unreacted aliphatic amine, driving them into the aqueous layer while keeping the weakly basic quinazoline product in the organic layer.

  • Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

Step 5: Isolation

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-amino-5-bromo-2-chloroquinazoline derivative.

References

Sources

Technical Support Center: Regioselectivity Control in 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific regioselectivity challenges associated with 5-Bromo-2,4-dichloroquinazoline .

Topic: Controlling C2 vs C4 Regioselectivity in Nucleophilic Aromatic Substitution (


)
Substrate:  5-Bromo-2,4-dichloroquinazoline
Audience:  Medicinal Chemists, Process Chemists

Introduction: The "Peri-Effect" Challenge

In standard 2,4-dichloroquinazoline chemistry, nucleophilic attack occurs preferentially at the C4 position due to the electronic activation provided by the N3 nitrogen. However, the introduction of a 5-bromo substituent creates a unique conflict between electronic and steric factors.

  • Electronic Driver: C4 is the most electron-deficient site (favored).

  • Steric Barrier (The Peri-Effect): The bulky bromine atom at C5 sterically crowds the adjacent C4 position, hindering nucleophilic approach.

The Consequence: While C4 remains the electronically preferred site, the reaction rate at C4 is significantly retarded compared to the unsubstituted scaffold. This deceleration can allow the typically less reactive C2 position to compete, leading to regioisomeric mixtures (C4-amino vs. C2-amino) or bis-substitution, particularly with bulky nucleophiles.

Module 1: The Regioselectivity Matrix

Use this decision matrix to predict the outcome of your reaction based on nucleophile sterics and reaction conditions.

VariableCondition favoring C4-Selectivity (Standard)Condition favoring C2-Selectivity (Rare/Byproduct)
Nucleophile Size Small/Linear (e.g., Ammonia, Aniline, Methylamine)Bulky/Cyclic (e.g., Isopropylamine, Morpholine, Piperidine)
Solvent Polar Aprotic (DMF, DMSO, NMP)Non-polar / Protic (THF, Ethanol, Toluene)
Temperature Low (-10°C to 0°C)High (Reflux)
Base Non-nucleophilic (DIPEA, TEA)Inorganic (K₂CO₃) or Excess Amine
Mechanistic Pathway Diagram

Regioselectivity Start 5-Bromo-2,4- dichloroquinazoline C4_TS TS-C4 (Electronically Favored, Sterically Hindered) Start->C4_TS Small Nucleophile Polar Solvent C2_TS TS-C2 (Electronically Disfavored, Sterically Accessible) Start->C2_TS Bulky Nucleophile High Temp C4_Product 4-Amino-5-bromo- 2-chloroquinazoline (Major Product) C4_TS->C4_Product C2_Product 2-Amino-5-bromo- 4-chloroquinazoline (Minor/Byproduct) C2_TS->C2_Product

Caption: Kinetic competition between the electronically favored C4 pathway and the sterically accessible C2 pathway.

Module 2: Troubleshooting C4-Selective Substitution

Goal: Synthesize the 4-amino-2-chloro derivative (Standard Intermediate).

FAQ: Why am I getting a mixture of C4 and C2 products?

Diagnosis: The 5-bromo group is slowing down C4 attack enough that C2 is becoming competitive. This is common if you are using a bulky amine (e.g., a secondary cyclic amine) or running the reaction too hot.

Corrective Protocol:

  • Switch Solvent: Change to a polar aprotic solvent like THF or DMF . These solvents stabilize the charged Meisenheimer complex, lowering the activation energy for the electronically favored C4 attack.

  • Lower Temperature: Cool the reaction to -10°C or 0°C . Kinetic control overwhelmingly favors C4.

  • Order of Addition: Add the amine slowly to a solution of the quinazoline. This keeps the amine concentration low relative to the electrophile, favoring the fastest reaction (C4).

Protocol: Optimized C4-Displacement
  • Dissolve 1.0 eq of 5-bromo-2,4-dichloroquinazoline in THF (0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Add 1.1 eq of DIPEA (base).

  • Add 1.05 eq of the amine dropwise over 15 minutes.

  • Stir at 0°C for 1–2 hours. Monitor by TLC/LCMS.

    • Note: If the reaction is sluggish due to the 5-Br steric bulk, allow it to warm to Room Temperature (RT) slowly. Do not heat immediately.

Module 3: Troubleshooting C2-Selective Substitution

Goal: Synthesize the 2-amino-4-chloro derivative (The "Reverse" Isomer).

FAQ: Can I substitute C2 selectively without reacting at C4?

Answer: Direct


 at C2 while leaving C4-Cl intact is extremely difficult  and generally not recommended as a primary strategy. C4 is almost always more reactive.

Workarounds:

  • The "Blocker" Strategy (Recommended):

    • If you need a specific group at C2 and a different group at C4, install the C4 group first (as a "dummy" or the final group), then substitute C2.

    • Example: React C4 with a removable group (e.g., a thiol or a specific amine that can be displaced later, though rare) or simply install your desired C4 amine first, then use harsher conditions (100°C+, DIPEA, DMSO) to displace C2.

  • The "Bulky Nucleophile" Exception:

    • Literature suggests that very bulky nucleophiles (e.g., certain cyclic amines) combined with the 5-bromo steric effect may shift selectivity toward C2, but this yields mixtures.

  • Alternative Synthesis:

    • Build the quinazoline ring with the C2-amine already in place (e.g., from a guanidine cyclization with a 2-amino-6-bromo-benzoate derivative). This avoids the regioselectivity issue entirely.

Module 4: Analytical Validation (Distinguishing Isomers)

Critical Issue: 4-amino and 2-amino isomers have the same mass (LCMS cannot distinguish them). You must use NMR.

Diagnostic Table: NMR Shifts
FeatureC4-Amino Product (4-amino-2-chloro)C2-Amino Product (2-amino-4-chloro)
HMBC Correlation NH proton correlates to C4a (Bridgehead Carbon).NH proton correlates to C2 (Carbon between Ns).
Carbon Shift (C4) Upfield shift (~155-160 ppm) due to N-donation.Remains downfield (~160-170 ppm) as C-Cl.
Carbon Shift (C2) Remains downfield (~155-160 ppm) as C-Cl.Upfield shift (~150-155 ppm) due to N-donation.
Visual Verification Workflow

NMR_Analysis Sample Isolated Product (Isomer X) HMBC Run 2D HMBC NMR Sample->HMBC Check Check NH correlation to Quaternary Carbons HMBC->Check Result_C4 Correlation to C4a (Bridgehead, ~115-120 ppm) CONFIRMED: C4-Product Check->Result_C4 Cross-peak to Bridgehead Result_C2 Correlation to C2 (Between N1/N3, ~150-160 ppm) CONFIRMED: C2-Product Check->Result_C2 Cross-peak to C2

Caption: HMBC logic flow for unequivocal structural assignment of quinazoline regioisomers.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024. Link

    • Validation of C4 electronic preference and DFT calcul
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein J. Org.[1] Chem., 2024.[1][2][3][4][5] Link

    • Discusses the difficulty of direct C2 substitution and alternative str
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. J. Org. Chem., 2009. Link

    • Establishes the standard reactivity order (C4 > C2)
  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline. J. Chem. Soc., Perkin Trans. 1, 1996. Link

    • Highlights the potential for anomalous regioselectivity with bulky amines.

Sources

Technical Support Center: Minimizing Hydrolysis Side Products of 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5-Bromo-2,4-dichloroquinazoline . This highly reactive electrophile is a critical building block in drug discovery, particularly for synthesizing kinase inhibitors and antimalarial hybrids. However, its extreme sensitivity to moisture often leads to rapid hydrolysis, primarily yielding 5-bromo-2-chloroquinazolin-4(3H)-one.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure high-yielding nucleophilic aromatic substitutions (SNAr) while suppressing hydrolytic degradation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is 5-Bromo-2,4-dichloroquinazoline so susceptible to hydrolysis, specifically at the C4 position? Causality: The quinazoline scaffold is inherently electron-deficient. The addition of electronegative chlorine atoms at C2 and C4, combined with the electron-withdrawing 5-bromo substituent, makes the ring highly susceptible to nucleophilic attack. The C4 position is significantly more electrophilic than C2 due to the resonance stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen atoms. Even trace amounts of water act as a nucleophile, leading to rapid SNAr at C4 to form the thermodynamically stable 4-hydroxy tautomer, which rapidly isomerizes to the quinazolin-4(3H)-one derivative[1].

Q2: I am seeing a major side product in my THF-based SNAr reaction. How do I confirm if it is the hydrolysis product? Causality & Validation: Hydrolysis of 2,4-dichloroquinazolines in solvents like THF or DMSO is a well-documented competitive pathway[2]. Solvents like THF are highly hygroscopic; if not freshly distilled or stored over molecular sieves, the water content easily exceeds the stoichiometric equivalent of your limiting reagent. To validate, perform LC-MS analysis. The starting material has an isotopic pattern for BrCl2 (approx. m/z 276)[3]. The C4-hydrolysis product (5-bromo-2-chloroquinazolin-4(3H)-one) will show a mass shift of -18 Da (loss of Cl, addition of OH) and an isotopic pattern for BrCl (approx. m/z 258). In 1H NMR, the loss of symmetry or shifts in the aromatic protons will indicate the conversion from the dichloro species to the quinazolinone.

Q3: What bases should I avoid to prevent base-catalyzed hydrolysis? Causality: Avoid aqueous bases (e.g., NaOH, KOH) and hydroxide-generating carbonates in wet solvents. Basic hydrolysis of 2,4-dichloroquinazoline to 2-chloroquinazolinone is highly efficient and often used intentionally to synthesize the quinazolinone scaffold[1]. For anhydrous SNAr, utilize non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or strictly anhydrous K2CO3 suspended in aprotic solvents.

Part 2: Quantitative Data on Solvent & Base Effects

To illustrate the causality between reaction conditions and hydrolysis rates, the following table summarizes the expected distribution of the desired 4-amino product versus the 4-oxo hydrolysis side product under various conditions.

(Standard SNAr reaction parameters: 1.0 eq 5-Bromo-2,4-dichloroquinazoline, 1.1 eq primary amine, 2.0 eq base, 25°C, 2 hours)

Solvent (Water Content)Base UsedDesired SNAr Product (%)Hydrolysis Side Product (%)Unreacted SM (%)
THF (>500 ppm H2O)Et3N45%50%5%
THF (<50 ppm H2O)DIPEA92%<2%6%
DMSO (Wet)K2CO330%70%0%
MeCN (<30 ppm H2O)DIPEA95%<1%4%
MeOH (Anhydrous)None80%15% (Methoxy adduct)5%

Part 3: Self-Validating Experimental Protocol

Workflow: Anhydrous Regioselective SNAr at C4

This self-validating protocol ensures the C4-amination proceeds with <2% hydrolysis.

Step 1: Reagent and Solvent Preparation

  • Dry the reaction solvent (preferably MeCN or THF) over activated 3Å molecular sieves for 24 hours.

  • Self-Validation: Perform a Karl Fischer titration. Proceed only if the water content is <50 ppm.

  • Handle 5-Bromo-2,4-dichloroquinazoline inside a nitrogen-filled glovebox or a strictly purged Schlenk line.

Step 2: Reaction Setup

  • In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve 5-Bromo-2,4-dichloroquinazoline (1.0 eq) in the anhydrous solvent to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice bath. Causality: Lower temperatures suppress the activation energy required for the background hydrolysis reaction more effectively than the highly favorable amine SNAr.

  • Add DIPEA (2.0 eq). Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile, while effectively scavenging the HCl byproduct.

Step 3: Nucleophile Addition and Monitoring

  • Add the amine nucleophile (1.05 eq) dropwise over 10 minutes.

  • Stir at 0 °C for 30 minutes, then allow warming to room temperature.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc) or anhydrous LC-MS. The C4-chloro is highly reactive; the reaction should complete within 1-2 hours. If a highly polar spot (quinazolinone) appears, moisture has compromised the system.

Step 4: Quenching and Isolation

  • Quench the reaction by evaporating the solvent under reduced pressure.

  • Avoid aqueous workup if the resulting 2-chloro intermediate is to be used immediately for C2 substitution, as the remaining C2-chloro is also susceptible to hydrolysis upon prolonged exposure to water[4].

Part 4: Visualizations

ReactionPathway SM 5-Bromo-2,4-dichloroquinazoline (Highly Electrophilic C4) Product Desired C4-Amino Product (High Yield) SM->Product SNAr (Fast) SideProduct 5-Bromo-2-chloroquinazolin-4(3H)-one (Hydrolysis Side Product) SM->SideProduct Hydrolysis (Competitive) Amine Primary Amine (Anhydrous Conditions) Amine->Product Water Trace Moisture (H2O) (Wet Solvents/Air) Water->SideProduct

Competitive pathways of 5-Bromo-2,4-dichloroquinazoline: SNAr vs. Hydrolysis.

WorkflowLogic Start Solvent Preparation KF Karl Fischer Titration Start->KF Check Water < 50 ppm? KF->Check Dry Dry over 3Å Sieves Check->Dry No (>50 ppm) React Add Reagent & Cool to 0°C Check->React Yes (<50 ppm) Dry->KF Base Add DIPEA & Amine React->Base Monitor LC-MS Monitoring (Check for m/z -18 Da) Base->Monitor

Self-validating experimental workflow for minimizing moisture-driven hydrolysis.

References

  • PubChemLite: 5-bromo-2,4-dichloroquinazoline. uni.lu. Available at:[Link]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. DNDi. Available at: [Link]

  • Facile Approaches Toward the Synthesis of N4-Monosubstituted Quinazolin-2,4-diamines. ResearchGate. Available at:[Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journals. Available at:[Link]

Sources

Technical Support Center: Purification Strategies for 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Product: 5-Bromo-2,4-dichloroquinazoline CAS: 134517-54-7 Application: Key scaffold for EGFR/VEGFR kinase inhibitors and heterocycle functionalization.

Technical Overview & Critical Challenges

Welcome to the technical support hub for the isolation of 5-Bromo-2,4-dichloroquinazoline. As a researcher working with this scaffold, you are likely facing a dichotomy: the compound requires high purity for subsequent SNAr reactions, yet it exhibits significant hydrolytic instability.

The "5-Bromo" Effect: Unlike the unsubstituted 2,4-dichloroquinazoline, the 5-bromo substituent exerts a dual effect:

  • Electronic Activation: The bromine atom (–I effect) increases the electrophilicity of the pyrimidine ring, making the C4-chloride exceptionally sensitive to nucleophilic attack, including hydrolysis by atmospheric moisture.

  • Steric Crowding: The bulky bromine at the peri-position (C5) creates steric strain near C4. While this directs regioselectivity in subsequent substitutions, it also traps impurities during crystallization, making purification difficult.

Troubleshooting Guide (Q&A)

Category A: Reaction Quench & Isolation (The Critical Step)

Q: My crude yield is good, but LC-MS shows a significant [M-18] or [M+2] peak. What is happening? A: You are observing hydrolysis.[1][2][3] The [M-18] mass difference typically corresponds to the conversion of a –Cl to an –OH group (–Cl [35] to –OH [17] is a loss of 18 Da).

  • Diagnosis: The C4-position is the most reactive.[4] If you used an aqueous quench (pouring into ice water), the local heat generated by residual POCl3 hydrolysis likely degraded your product to 5-bromo-2-chloro-4-hydroxyquinazoline .

  • Solution: Avoid "drowning" the reaction in water. Switch to the Anhydrous Solvent Exchange or Controlled Biphasic Quench protocols (see Section 3).

Q: The reaction mixture turns into a black tar upon removing POCl3. How do I prevent this? A: Thermal decomposition. The 5-bromo derivative is thermally sensitive in the presence of acidic byproducts (polyphosphoric acids).

  • Solution: Do not distill POCl3 to dryness at high temperatures (>60°C). Use a rotary evaporator with a high-vacuum pump at a lower bath temperature (<40°C). Co-evaporate with toluene twice to azeotropically remove residual POCl3 before any aqueous contact.

Category B: Purification Methodologies

Q: Can I purify this compound using standard silica gel chromatography? A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity, combined with residual moisture on the silica, can catalyze the hydrolysis of the C4-chloride during the column run.

  • Expert Tip: If you must use a column, neutralize the silica. Pre-wash the column with 1% Triethylamine (Et3N) in Hexanes, or add 0.5% Et3N to your eluent system.

  • Preferred Method: Recrystallization is superior for stability.

Q: What is the optimal solvent system for recrystallization? A:

  • Primary Recommendation: n-Hexane / Dichloromethane (DCM) . Dissolve in minimal cold DCM, filter off inorganic salts, and slowly add n-Hexane while concentrating.

  • Alternative: Toluene . The compound is soluble in hot toluene and crystallizes well upon cooling. This also helps remove polar phosphorous impurities.

Detailed Experimental Protocols

Protocol A: Controlled Biphasic Quench (Recommended)

Minimizes hydrolysis risk by keeping the product in the organic phase.

  • Concentration: Remove bulk POCl3 via rotary evaporation (Bath <45°C).

  • Dilution: Redissolve the oily residue in DCM (10 mL per gram of starting material).

  • Cooling: Cool the organic solution to -10°C (Ice/Salt bath).

  • Quench: Slowly add saturated NaHCO3 (aq) with vigorous stirring. Note: CO2 evolution will be vigorous. Maintain internal temperature <5°C.[3]

  • Separation: Immediately separate the organic layer. Wash rapidly with cold brine.

  • Drying: Dry over anhydrous MgSO4 (avoid CaCl2 as it can retain water) and filter immediately.

Protocol B: Flash Chromatography with Neutralization

Use only if recrystallization fails to remove specific impurities.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (95:5 to 90:10).

  • Modifier: 0.5% Triethylamine (Critical for preventing degradation).

  • Loading: Dry load on Celite is preferred over liquid loading to minimize solvent interaction time.

Quantitative Data & Impurity Profile

Table 1: Common Impurities and Retention Characteristics

Impurity NameOriginRelative Polarity (TLC)Removal Strategy
Start Material (Dione) Incomplete ReactionHigh (Polar)Insoluble in DCM/Hexane; remove by filtration before cryst.
Monochloro-hydroxy Hydrolysis (C4)Medium-HighDifficult to separate; requires dry column chromatography.
Phosphorous Esters POCl3 Side ReactionVariableWash organic phase with 5% NaHCO3.
Regioisomer (6-Br) Impure Starting MaterialIdentical to ProductCannot be removed easily; check purity of 5-bromo-anthranilic acid source.

Visualizations

Figure 1: Hydrolysis Pathway & Selectivity

This diagram illustrates why the C4 position is the "Achilles' heel" of the molecule during workup.

HydrolysisPathway cluster_legend Reactivity Logic Start 5-Bromo-2,4- dichloroquinazoline Intermediate Tetrahedral Intermediate (C4) Start->Intermediate Fast Attack (Activated by 5-Br) Product_C2 4-Chloro-2-hydroxy- 5-bromoquinazoline (Rare) Start->Product_C2 Slow Attack (Sterically Hindered) Water H2O / H+ Water->Intermediate Product_C4 2-Chloro-4-hydroxy- 5-bromoquinazoline (MAJOR IMPURITY) Intermediate->Product_C4 -HCl Legend The 5-Br atom withdraws electron density, making C4 highly electrophilic. Water attacks C4 preferentially over C2.

Caption: Mechanistic pathway showing the preferential hydrolysis at the C4 position due to electronic activation by the 5-bromo substituent.[4]

Figure 2: Workup Decision Tree

Follow this logic flow to determine the best isolation strategy for your specific batch scale.

WorkupLogic Start Crude Reaction Mixture (in POCl3) ScaleCheck Scale > 5g? Start->ScaleCheck Rotovap Rotary Evaporator (Co-evap with Toluene) ScaleCheck->Rotovap No (<5g) Solvent_Swap Solvent Exchange (Add Toluene, Distill POCl3) ScaleCheck->Solvent_Swap Yes (>5g) DCM_Dissolve Dissolve in DCM Rotovap->DCM_Dissolve Ice_Quench Pour onto Ice/NaHCO3 (Rapid Stirring) DCM_Dissolve->Ice_Quench Extraction Phase Separation (Keep Organic) Ice_Quench->Extraction Filter Filter Precipitate (If solid forms) Solvent_Swap->Filter Filter->Extraction Drying Dry (MgSO4) & Filter Extraction->Drying TLC_Check TLC Purity Check Drying->TLC_Check Recryst Recrystallization (Hexane/DCM) TLC_Check->Recryst High Purity (>90%) Column Flash Column (Buffered Silica) TLC_Check->Column Low Purity (<90%)

Caption: Decision matrix for workup based on reaction scale and crude purity.

References

  • BenchChem. Technical Guide: Synthesis of 5-Bromo-2,3-dichloroquinoxaline from 6-bromo-1,4-dihydroquinoxaline-2,3-dione. (Note: Homologous chemistry applied).

  • Organic Syntheses. 2,4-Dichloroquinazoline. Org.[2][5][6][7][8] Synth. 2006, 83, 217. (Standard protocol for POCl3 chlorination and workup).

  • ChemicalBook. Synthesis of 5-Bromo-2,4-dichloropyrimidine. (Analogous halogenated heterocycle purification).

  • Sigma-Aldrich. 5-Bromo-2,4-dichloroquinazoline Product Sheet. (Physical properties and safety data).

  • ResearchGate. Discussions on POCl3 Chlorination Workup. (Expert consensus on hydrolysis prevention).

Sources

Technical Support Center: Troubleshooting 5-Bromo-2,4-dichloroquinazoline Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for researchers and drug development professionals facing reactivity and regioselectivity challenges with 5-Bromo-2,4-dichloroquinazoline .

This highly functionalized heterocycle presents a unique tri-halogenated challenge. While it offers multiple handles for diversification, the interplay between electronic activation and steric hindrance often leads to stalled reactions, complex mixtures, or unexpected regioselectivity.

Part 1: Core Scientific Principles & Causality

To troubleshoot low reactivity, we must first understand the conflicting forces governing this molecule: the α-Nitrogen Effect and the Peri-Steric Clash .

The α-Nitrogen Effect (Electronic Activation)

In standard transition metal-catalyzed cross-coupling, the order of reactivity is typically C–I > C–Br >> C–Cl[1]. However, in the quinazoline system, the C-4 position is highly electron-deficient due to the adjacent nitrogen atoms (the α-effect) and strong coordination of Pd(0) with the N-3 lone pair electrons[1]. Density Functional Theory (DFT) calculations confirm that the C-4 orbital makes the greatest contribution to the Lowest Unoccupied Molecular Orbital (LUMO)[2]. Consequently, the C-4 C–Cl bond is exceptionally reactive toward both Nucleophilic Aromatic Substitution (SNAr) and oxidative addition, often outcompeting the intrinsically weaker C–Br bond at C-5[3].

The Peri-Steric Clash (Steric Hindrance)

The 5-position is adjacent (peri) to the 4-position. When both positions are halogenated, they exert severe steric hindrance on each other. If you attempt a direct Palladium-catalyzed cross-coupling at the C-5 bromine while the bulky C-4 chlorine is still intact, bulky phosphine ligands (e.g., Pd(PPh3)4) will struggle to access the C-5 C–Br bond. This steric barrier, combined with the electronic competition from C-4, is the primary root cause of low reactivity at the 5-position.

G Catalyst Pd(0)L_n Catalyst Substrate 5-Bromo-2,4-dichloroquinazoline Catalyst->Substrate Coordinates to N-3 PathA Oxidative Addition at C-4 Cl (Electronically Favored via α-effect) Substrate->PathA Lower Activation Energy PathB Oxidative Addition at C-5 Br (Sterically Hindered by C-4 Cl) Substrate->PathB High Steric Barrier Outcome Complex Mixture / Catalyst Deactivation PathA->Outcome If C-5 coupling was intended PathB->Outcome Sluggish kinetics

Caption: Competing oxidative addition pathways leading to low reactivity and complex mixtures.

Part 2: Quantitative Data & Reactivity Profiling

To successfully functionalize this scaffold, you must respect the inherent reactivity hierarchy. Attempting to force a reaction against this hierarchy without altering the steric environment will result in failure.

Table 1: Comparative Reactivity Profile of Halogen Sites
PositionHalogenElectronic ActivationSteric EnvironmentPrimary Reaction Mode
C-4 ChlorineVery High (α-N effect, High LUMO)Hindered by C-5 BrSNAr, Pd-Coupling
C-5 BromineModerate (Intrinsic C-Br weakness)Severely Hindered by C-4 ClPd-Coupling (Sluggish)
C-2 ChlorineLow (Requires harsh conditions)UnhinderedSNAr (Secondary)
Table 2: Representative Yields Based on Strategy
Reaction TypeTarget PositionConditionsCatalyst/ReagentExpected Yield
Direct Suzuki C-5 (Intact C-4 Cl)90 °C, 24 hPd(PPh3)4, Na2CO3< 20% (Complex Mixture)
SNAr C-40 °C to RT, 2 hAmine, DIPEA, THF85 - 95%
Suzuki Coupling C-5 (Post C-4 SNAr)90 °C, 12 hPd(OAc)2, XPhos, K3PO470 - 85%

Part 3: Troubleshooting FAQs

Q: I am trying to perform a Suzuki coupling at the 5-bromo position, but I recover mostly starting material or get complex mixtures. Why? A: This is a classic symptom of competing oxidative addition and peri-steric hindrance. The C-4 Cl is electronically activated, competing with the C-5 Br for the Palladium catalyst[1]. Simultaneously, the bulky C-4 Cl blocks access to the C-5 Br. Solution: You must functionalize the C-4 position first via SNAr with a smaller nucleophile (e.g., an amine or alkoxide). This relieves the electronic competition and alters the steric environment, unlocking the C-5 position for subsequent Pd-catalyzed coupling.

Q: Can I selectively cross-couple at the C-4 position without touching the C-5 bromine? A: Yes, but it requires stoichiometric control. While the C-4 Cl is electronically favored[2], Pd(0) has a natural thermodynamic affinity for the weaker C–Br bond. To ensure C-4 selectivity during cross-coupling, use exactly 1.0 equivalent of the coupling partner and run the reaction at lower temperatures (e.g., room temperature to 50 °C). However, utilizing SNAr for C-4 is vastly superior and guarantees chemoselectivity.

Q: What ligands are best for coupling at the sterically hindered C-5 position once C-4 is functionalized? A: Buchwald-type dialkylbiaryl phosphine ligands, specifically XPhos or SPhos , are highly recommended. Their bulky, electron-rich nature facilitates oxidative addition into hindered C–Br bonds and accelerates reductive elimination, preventing catalyst stalling.

Part 4: Self-Validating Experimental Protocols

To overcome the reactivity issues, employ the following sequential workflow.

G SM 5-Br-2,4-diCl-quinazoline (Starting Material) C4 C-4 SNAr (Relieves Sterics & Competition) SM->C4 Step 1 Fast (α-N effect) C5 C-5 Suzuki Coupling (XPhos/Pd Catalyzed) C4->C5 Step 2 Active Ligand Req. C2 C-2 Functionalization (Harsh Conditions) C5->C2 Step 3 Residual Reactivity

Caption: Workflow for the sequential, regioselective functionalization of 5-bromo-2,4-dichloroquinazoline.

Protocol A: Regioselective SNAr at C-4 (De-risking the Scaffold)

Objective: Convert the highly reactive C-4 Cl into an amine to eliminate competing Pd-reactivity and reduce peri-sterics[2].

  • Setup: In an oven-dried flask under nitrogen, dissolve 5-bromo-2,4-dichloroquinazoline (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.05 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Analyze the crude mixture via LC-MS. The desired intermediate will show a mass shift corresponding to the displacement of one chlorine atom (-35.5 Da + Mass of Amine). Crucially, the isotopic pattern must still indicate the presence of one bromine and one chlorine atom (characteristic M, M+2, M+4 ratio). If a di-substituted product is observed, reduce the amine equivalents to 1.0 and strictly maintain 0 °C.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling at C-5

Objective: Couple the C-5 Br using a highly active Pd-catalyst system designed for hindered substrates.

  • Setup: In a Schlenk tube, combine the C-4 functionalized intermediate from Protocol A (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Loading: Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water (0.1 M). Sparge the solution with Argon for 15 minutes. Causality note: Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the active catalyst.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation (In-Process): TLC should indicate the complete consumption of the starting material. LC-MS will show the disappearance of the bromine isotope pattern (M, M+2 of equal intensity), replaced by the mass of the coupled aryl group.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules (MDPI).[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (MDPI).[Link]

Sources

Technical Support Center: Optimizing Amine Addition to 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists facing regioselectivity challenges during the Nucleophilic Aromatic Substitution (SNAr) of highly functionalized quinazolines.

While standard 2,4-dichloroquinazolines reliably undergo amination at the C-4 position under mild conditions due to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient [1], the introduction of a bulky bromine atom at the 5-position fundamentally alters the reaction's kinetic landscape. This substituent creates a pronounced peri-effect —a severe steric clash with the approaching nucleophile [3]. This steric hindrance raises the activation energy for C-4 attack, making precise temperature optimization the most critical parameter for preventing competitive C-2 amination or di-substitution [2].

SNAr Pathway & Temperature Dependency

To visualize how thermal energy dictates the regiochemical outcome of this reaction, refer to the pathway diagram below.

SNAr_Pathway cluster_conditions Temperature Control SM 5-Bromo-2,4-dichloroquinazoline (Starting Material) LowT 0°C - 25°C (Reaction Stalls) SM->LowT Peri-effect barrier OptT 40°C - 60°C (Kinetic Control) SM->OptT Overcomes barrier HighT > 80°C (Thermodynamic) SM->HighT Loss of selectivity LowT->SM Recovered SM Prod_C4 C-4 Aminated Product (Desired Regioisomer) OptT->Prod_C4 High Yield HighT->Prod_C4 Minor Pathway Prod_C2 C-2 / Di-aminated (Major Impurities) HighT->Prod_C2 Major Pathway

SNAr Temperature Dependency and Regioselectivity Workflow for 5-Bromo-2,4-dichloroquinazoline.

Quantitative Data: Temperature vs. Regioselectivity Profile

The following table summarizes the causal relationship between reaction temperature, the kinetic/thermodynamic state of the system, and the resulting chemical outcomes.

Temperature RangeKinetic/Thermodynamic StatePrimary OutcomeMechanistic Rationale
0°C to 25°C Sub-kineticReaction stalls; >80% SM recovered.Thermal energy is insufficient to overcome the steric activation barrier imposed by the 5-bromo peri-effect [3].
40°C to 60°C Kinetic Control >85% C-4 Amination (Desired) Optimal thermal energy to bypass the peri-steric clash while maintaining strict preference for the more electrophilic C-4 carbon [1].
80°C to 110°C Thermodynamic / UnselectiveMixtures of C-2, C-4, and di-aminated species.High thermal energy overrides the LUMO-directed kinetic preference, allowing nucleophilic attack at the less hindered (but less electrophilic) C-2 position [2].
Experimental Protocol: Regioselective C-4 Amination

Self-Validating System: This methodology is designed with built-in checkpoints. It utilizes Thin-Layer Chromatography (TLC) for real-time kinetic monitoring to prevent over-reaction, and 2D-NMR for definitive structural verification of the isolated regioisomer.

Step-by-Step Methodology (Optimized at 50°C):

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 5-bromo-2,4-dichloroquinazoline (1.0 equiv) in anhydrous Dioxane or THF to achieve a 0.2 M concentration. Polar aprotic solvents are required to stabilize the Meisenheimer complex transition state [2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv). DIPEA is utilized over Triethylamine (Et3N) because its increased steric bulk minimizes competitive nucleophilic attack by the base itself[1].

  • Nucleophile Addition: Dropwise, add the primary or secondary amine (1.05 equiv). Crucial Causality: The amine stoichiometry must be kept strictly near 1.0. Excess amine acts as a thermodynamic sink, driving the reaction toward di-amination once the C-4 position is filled.

  • Temperature Ramp: Heat the reaction mixture to 50°C . Do not exceed 60°C.

  • Kinetic Monitoring (Validation Checkpoint 1): Monitor the reaction via TLC (e.g., 3:1 Hexanes/EtOAc). The C-4 aminated product will typically elute slower (lower Rf) than the starting material due to increased hydrogen-bonding capacity. Continue heating until the starting material is consumed (typically 4–12 hours, highly dependent on the amine's nucleophilicity).

  • Quench & Workup: Cool the mixture to room temperature, quench with saturated aqueous NH4Cl, and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Regioselectivity Confirmation (Validation Checkpoint 2): Purify via flash chromatography. To definitively prove C-4 amination, perform 2D-NOESY NMR. You must confirm the absence of a Nuclear Overhauser Effect (NOE) cross-peak between the newly introduced amine protons and the quinazoline C-5 proton (which is replaced by Bromine). Cross-peaks to the C-8/C-6 protons can further confirm the spatial orientation [1].

Troubleshooting & FAQs

Q: My reaction is completely stalling at room temperature. Should I switch to a stronger base like NaH or KOtBu? A: No. The stall is not due to proton abstraction issues; it is a kinetic barrier caused by the 5-bromo peri-effect physically blocking the nucleophile's trajectory to the C-4 position [3]. Instead of changing the base—which risks degradation or unintended side reactions—increase the temperature to the 40-50°C range to provide the necessary activation energy to overcome this steric clash.

Q: I am observing two distinct product spots on my TLC when heating to 80°C. What are they? A: You have breached the kinetic control window. At 80°C, the thermal energy is high enough that the nucleophile can attack the less sterically hindered C-2 position, resulting in a mixture of the C-4 isomer, the C-2 isomer, and potentially the 2,4-diaminated product [2]. Lower your reaction temperature to 50°C to restore kinetic control.

Q: Does solvent choice impact the temperature required for this SNAr? A: Yes. Polar solvents like THF or Dioxane stabilize the negatively charged Meisenheimer intermediate, allowing the reaction to proceed efficiently at the optimized 40-60°C range [2]. If you substitute these for less polar solvents (e.g., Toluene), the transition state is destabilized, forcing you to heat the reaction higher to achieve conversion, which inevitably risks losing regioselectivity.

Q: Standard 1H-NMR is ambiguous for my product. How do I definitively prove I have the C-4 isomer and not the C-2 isomer? A: Standard 1D 1H-NMR is often insufficient due to the lack of diagnostic protons on the pyrimidine ring. You must use 2D-NMR techniques (HMBC or NOESY) [1]. In an HMBC spectrum, the amine proton (if secondary) or the α-protons of the amine substituent will show a ³J correlation to the C-4a carbon (bridgehead) if it is at the C-4 position. If it is at the C-2 position, it will correlate to the C-2 carbon, which possesses distinctly different chemical shifts.

References
  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules 2024, 29(24), 6021) URL: [Link]

  • Title: Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature Source: Chemistry Stack Exchange URL: [Link]

Validation & Comparative

Comparative Analytical Guide: LC-MS/MS Profiling of 5-Bromo-2,4-dichloroquinazoline vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Bromo-2,4-dichloroquinazoline (5-BDQ) is a high-value scaffold in the synthesis of EGFR and HER2 kinase inhibitors. Its structural utility lies in its tri-halogenated core , which allows for orthogonal functionalization: the C4-Cl is highly labile to SNAr, the C2-Cl is less reactive, and the C5-Br serves as a handle for palladium-catalyzed cross-coupling.

However, this reactivity poses an analytical challenge. In standard HPLC-UV, 5-BDQ is often indistinguishable from its hydrolysis byproducts (e.g., 5-bromo-2-chloro-4(3H)-quinazolinone) or regioisomers.

This guide compares High-Resolution LC-MS/MS (ESI+) against standard GC-MS (EI) and HPLC-UV , demonstrating why LC-MS/MS is the superior modality for structural confirmation. We provide a definitive isotopic signature analysis and a predictive fragmentation map to assist in the rapid identification of this intermediate.

Methodology Comparison: LC-MS/MS vs. Alternatives

The following table objectively compares 5-BDQ analysis across three common platforms.

FeatureLC-MS/MS (ESI+) GC-MS (EI) HPLC-UV (254 nm)
Suitability Optimal Sub-optimalBasic Screening
Sample Integrity High (Soft ionization preserves the labile C-Cl bonds).Low (Thermal degradation of C4-Cl is common in the injector port).High
Specificity Definitive (Isotopic pattern confirms Br/Cl ratio).Moderate (Library matching possible, but molecular ion often weak).Low (Relies solely on retention time; blind to co-eluting hydrolysis products).
Sensitivity High (fmol range).Moderate (pg range).Low (ng range).
Diagnostic Power Can differentiate hydrolysis products (M+H-HCl) via mass shift.Hard ionization often strips halogens immediately, losing structural context.Cannot distinguish M from M-Cl+OH (Hydrolysis) easily without standards.

Deep Dive: Isotopic Signature & Fragmentation Analysis

The "1Br + 2Cl" Isotopic Fingerprint

The most powerful diagnostic tool for 5-BDQ is its isotopic cluster. Unlike simple organic molecules, the presence of one Bromine (


) and two Chlorines (

) creates a unique "quartet-like" distribution.

Theoretical Isotopic Abundance (Protonated Ion [M+H]⁺): Formula: C₈H₄BrCl₂N₂⁺

Ion SpeciesCompositionApprox.[1][2][3][4][5][6][7][8][9][10] Mass (m/z)Relative Intensity (%)Diagnostic Note
M (Nominal)

276.9 61% Base nominal mass
M + 2

OR

278.9 100% Base Peak (Due to overlap of Br/Cl isotopes)
M + 4

OR

280.9 46% Significant abundance
M + 6

282.9 7% Confirmation peak

Analyst Note: If your spectrum shows a 1:1 doublet, you have lost the chlorines (likely hydrolysis). If you see a 9:6:1 pattern, you have lost the bromine. The M+2 peak being the most intense is the specific signature of the BrCl2 system.

Fragmentation Pathways (ESI-CID)

In Collision-Induced Dissociation (CID), 5-BDQ follows a distinct breakdown pathway driven by the instability of the C4-Cl bond and the basicity of the pyrimidine nitrogens.

  • Protonation: Occurs primarily at N1 or N3.

  • Primary Loss (HCl): The protonated species eliminates neutral HCl (36/38 Da), driven by the relief of steric strain and the formation of a stable radical cation or rearrangement.

  • Secondary Loss (HCN): Characteristic Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring.

  • C-Br Cleavage: The C-Br bond is stronger than the activated C4-Cl bond in this heterocyclic system, so Br loss is typically observed after or competitive with HCl loss.

Visualization: Fragmentation & Decision Logic

The following diagrams illustrate the structural breakdown and the decision matrix for choosing this analytical method.

G cluster_legend Pathway Legend Parent Parent [M+H]+ m/z 277/279/281 (Isotope Cluster) Frag1 Fragment A [M+H - HCl]+ m/z ~241 (cluster) Parent->Frag1 Loss of HCl (Primary Path) Frag2 Fragment B [M+H - Cl•]+ m/z ~242 (Radical Cation) Parent->Frag2 Loss of Cl Radical (High Energy) Frag4 Fragment D [M+H - Br•]+ m/z ~198 (Rare) Parent->Frag4 Loss of Br (Minor) Frag3 Fragment C [M+H - HCl - HCN]+ m/z ~214 (Ring Contraction) Frag1->Frag3 RDA Cleavage (-HCN) key Primary Path: HCl elimination from C4 position Secondary Path: Pyrimidine Ring Opening

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-Bromo-2,4-dichloroquinazoline. The loss of HCl is the diagnostic transition.

DecisionTree Start Start: Sample Analysis Q1 Is Sample Thermally Stable? Start->Q1 GCMS Use GC-MS (Risk: C4-Cl degradation) Q1->GCMS Yes Q2 Need Isomer/Byproduct ID? Q1->Q2 No (Labile Halogens) LCMS Use LC-MS/MS (ESI+) Q2->LCMS Yes (Hydrolysis check) UV HPLC-UV Sufficient Q2->UV No (Purity only)

Figure 2: Analytical Method Selection Decision Tree. Note that for poly-halogenated quinazolines, LC-MS is preferred due to thermal instability.

Experimental Protocol: Validated LC-MS Workflow

This protocol is designed to minimize in-source fragmentation (a common issue with labile C-Cl bonds) while maximizing sensitivity.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses ionization).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear ramp).

    • 6-8 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source loss of HCl).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Scan Range: m/z 100 – 600.

Data Interpretation Step-by-Step
  • Extract Ion Chromatogram (EIC): Extract m/z 276.9, 278.9, and 280.9. They must co-elute perfectly.

  • Verify Isotope Pattern: Check the M+2 peak intensity. It should be the highest peak (approx 100%) or equal to M. If M is significantly higher than M+2, the bromine is missing.

  • Check for Hydrolysis: Look for m/z 259/261 (Loss of one Cl, gain of OH -> Net loss of ~18 Da from parent cluster pattern shift). This indicates the formation of the quinazolinone byproduct [1].

References

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. Retrieved from [Link]

  • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry. Retrieved from [Link]

  • PubChem. (2025). 5-bromo-2,4-dichloroquinazoline Compound Summary. Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]

Sources

Reactivity Comparison: 5-Bromo- vs. 6-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic functionalization of this heterocyclic system is critical for modulating biological activity. Among the various precursors, halogenated quinazolines are pivotal building blocks, offering reactive sites for diversification through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[4][5][6][7]

This guide provides an in-depth technical comparison of the reactivity of two isomeric building blocks: 5-bromo-2,4-dichloroquinazoline and 6-bromo-2,4-dichloroquinazoline . Understanding the nuanced differences in their reactivity is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and optimizing reaction conditions.

Structural and Electronic Considerations

The primary differentiator governing the reactivity of these two isomers is the position of the bromine atom on the carbocyclic ring. This seemingly minor structural change leads to significant differences in the electronic environment of the reactive chloro-substituents at the C2 and C4 positions, as well as the reactivity of the C-Br bond itself.

  • 6-Bromo-2,4-dichloroquinazoline: The bromine atom at the 6-position exerts its influence primarily through inductive and resonance effects. Being para to the C4-chloro and meta to the C2-chloro, its electron-withdrawing nature is expected to have a more pronounced effect on the C4 position.[8][9]

  • 5-Bromo-2,4-dichloroquinazoline: The bromine atom at the 5-position is ortho to the C4-chloro and meta to the C2-chloro. This proximity to the C4 position introduces a significant steric factor, in addition to its electronic effects, which can influence the approach of nucleophiles and catalyst complexes.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The 2,4-dichloroquinazoline core is highly susceptible to nucleophilic attack, with the C4 position being significantly more reactive than the C2 position.[9][10][11] This regioselectivity is well-documented and is attributed to the higher LUMO coefficient at the C4 carbon, making it more electrophilic.[8][9][10]

General Reactivity Order: C4 > C2

The presence of a bromo-substituent, being an electron-withdrawing group, is expected to further activate the quinazoline ring towards nucleophilic attack compared to the unsubstituted 2,4-dichloroquinazoline.

Comparing the Isomers:

While direct kinetic comparisons are scarce in the literature, we can infer the relative reactivities based on established principles. The electron-withdrawing effect of the bromine atom should enhance the electrophilicity of both the C2 and C4 carbons in both isomers.

  • 6-Bromo-2,4-dichloroquinazoline: The bromine at C6 is para to the C4 position, leading to a strong electronic activation at this site. This is analogous to the activating effect of a para-nitro group, which significantly enhances SNAr reactivity.[8] Therefore, 6-bromo-2,4-dichloroquinazoline is expected to be highly reactive at the C4 position.

  • 5-Bromo-2,4-dichloroquinazoline: The bromine at C5 is ortho to the C4 position. While it still exerts an electron-withdrawing effect, the steric hindrance from the adjacent bromine atom may slightly impede the approach of bulky nucleophiles to the C4 position.

Expected Reactivity in SNAr at C4: 6-bromo-2,4-dichloroquinazoline ≥ 5-bromo-2,4-dichloroquinazoline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation.[5][6][7] In polyhalogenated systems, the regioselectivity of these reactions is crucial.

For 2,4-dichloroquinazolines, cross-coupling reactions generally show a strong preference for the C4 position over the C2 position.[12] When considering the bromo- and chloro-substituents, the reactivity order for oxidative addition to a Pd(0) catalyst is typically C-Br > C-Cl.

Comparing the Isomers:

  • 6-Bromo-2,4-dichloroquinazoline: This isomer presents three potential sites for cross-coupling: C2-Cl, C4-Cl, and C6-Br. Based on the general reactivity trends, the C6-Br bond is expected to be the most reactive site in palladium-catalyzed cross-coupling reactions, followed by the C4-Cl bond.[12] However, some studies have reported that with certain catalysts and conditions, coupling can occur at both the C4 and C6 positions.[12]

  • 5-Bromo-2,4-dichloroquinazoline: Similar to the 6-bromo isomer, this compound has three reactive sites. The C5-Br bond is expected to be the primary site for cross-coupling reactions. The steric environment around the C5-Br bond is more hindered than the C6-Br bond, which could influence reaction rates and catalyst selection.

Expected Reactivity in Pd-Catalyzed Cross-Coupling: C-Br (at C5 or C6) > C4-Cl > C2-Cl

Experimental Protocols

The following are representative protocols for key transformations. These should be considered as starting points and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Regioselective Amination at the C4-Position

This procedure describes a general method for the regioselective substitution of the C4-chloro group with an amine.

Materials:

  • 5-bromo- or 6-bromo-2,4-dichloroquinazoline

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Solvent (e.g., isopropanol, dioxane, THF)

  • Base (e.g., triethylamine, N,N-diisopropylethylamine - DIPEA) (optional, but often beneficial)

Procedure:

  • To a solution of the bromo-2,4-dichloroquinazoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • If a base is used, add it to the reaction mixture (1.1-1.5 eq).[10]

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][13]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a suitable solvent.

  • If no precipitate forms, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Protocol 2: Suzuki-Miyaura Coupling at the C-Br Position

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the bromo-substituted position.

Materials:

  • 5-bromo- or 6-bromo-2,4-dichloroquinazoline

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • In a reaction vessel, combine the bromo-2,4-dichloroquinazoline (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

TransformationPosition5-Bromo-2,4-dichloroquinazoline6-Bromo-2,4-dichloroquinazolineRationale
Nucleophilic Aromatic Substitution (SNAr) C4-ClHigh ReactivityVery High ReactivityBromine at C6 provides strong electronic activation at the para-position. Steric hindrance from bromine at C5 may slightly reduce reactivity.
C2-ClLow ReactivityLow ReactivityC2 is inherently less reactive than C4.[11]
Palladium-Catalyzed Cross-Coupling C-BrHigh ReactivityHigh ReactivityThe C-Br bond is generally more reactive than C-Cl in oxidative addition.
C4-ClModerate ReactivityModerate ReactivityLess reactive than the C-Br bond but more reactive than the C2-Cl bond.[12]
C2-ClLow ReactivityLow ReactivityThe least reactive site for cross-coupling.[12]

Visualization of Reactivity

G cluster_5bromo 5-Bromo-2,4-dichloroquinazoline cluster_6bromo 6-Bromo-2,4-dichloroquinazoline cluster_snar SNAr Reactivity cluster_pd Pd Cross-Coupling Reactivity N5 N C2_5 C2-Cl N5->C2_5 N3_5 N C2_5->N3_5 SNAr_C2_5 C2: Low C2_5->SNAr_C2_5 Pd_C2_5 C2-Cl: Low C2_5->Pd_C2_5 C4_5 C4-Cl N3_5->C4_5 C4a_5 C4a C4_5->C4a_5 SNAr_C4_5 C4: High C4_5->SNAr_C4_5 Nucleophilic Attack Pd_C4_5 C4-Cl: Moderate C4_5->Pd_C4_5 C5_5 C5-Br C6_5 C6 C5_5->C6_5 Pd_CBr_5 C5-Br: High C5_5->Pd_CBr_5 Oxidative Addition C7_5 C7 C6_5->C7_5 C8_5 C8 C7_5->C8_5 C8a_5 C8a C8_5->C8a_5 C4a_5->C5_5 C4a_5->C8a_5 C8a_5->N5 N6 N C2_6 C2-Cl N6->C2_6 N3_6 N C2_6->N3_6 SNAr_C2_6 C2: Low C2_6->SNAr_C2_6 Pd_C2_6 C2-Cl: Low C2_6->Pd_C2_6 C4_6 C4-Cl N3_6->C4_6 C4a_6 C4a C4_6->C4a_6 SNAr_C4_6 C4: Very High C4_6->SNAr_C4_6 Nucleophilic Attack Pd_C4_6 C4-Cl: Moderate C4_6->Pd_C4_6 C5_6 C5 C6_6 C6-Br C5_6->C6_6 C7_6 C7 C6_6->C7_6 Pd_CBr_6 C6-Br: High C6_6->Pd_CBr_6 Oxidative Addition C8_6 C8 C7_6->C8_6 C8a_6 C8a C8_6->C8a_6 C4a_6->C5_6 C4a_6->C8a_6 C8a_6->N6

Caption: Comparative reactivity of 5-bromo and 6-bromo-2,4-dichloroquinazoline.

Conclusion

Both 5-bromo- and 6-bromo-2,4-dichloroquinazoline are valuable and versatile building blocks for the synthesis of complex quinazoline derivatives. The choice between these two isomers should be guided by the specific synthetic strategy.

  • For regioselective SNAr at the C4 position , both isomers are suitable, with the 6-bromo isomer potentially offering slightly higher reactivity due to favorable electronic effects.

  • For palladium-catalyzed cross-coupling reactions , the primary site of reaction will be the C-Br bond for both isomers. The steric environment of the 5-bromo isomer may require careful selection of the catalyst and ligands.

This guide provides a framework for understanding the reactivity of these important synthetic intermediates. It is crucial to consult the primary literature and perform small-scale experiments to optimize conditions for any new transformation.

References

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive, in-depth exploration of developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 5-Bromo-2,4-dichloroquinazoline. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to dissect the scientific rationale behind each decision in the method development process, comparing alternative approaches to arrive at an optimized, stability-indicating method.

Foundational Strategy: Understanding the Analyte

Effective method development begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties. 5-Bromo-2,4-dichloroquinazoline (C₈H₃BrCl₂N₂) is a halogenated heterocyclic compound.[1] Its structure dictates its chromatographic behavior.

PropertyValue / PredictionImplication for HPLC Method Development
Molecular Formula C₈H₃BrCl₂N₂The presence of nitrogen atoms suggests potential for peak tailing via interaction with free silanols on the column stationary phase.
Molecular Weight ~275.89 g/mol Suitable for standard HPLC analysis.
Predicted XlogP 4.2Indicates high hydrophobicity, making reversed-phase chromatography the ideal separation mode.[1]
UV Absorbance Aromatic quinazoline ring systemStrong chromophore suitable for UV detection. Quinazoline derivatives typically exhibit strong absorbance between 240-300 nm.[2]
pKa (Predicted) Basic nitrogen atoms in the quinazoline ringThe molecule's charge state will be pH-dependent. Controlling mobile phase pH is critical for reproducible retention and good peak shape.

This initial analysis establishes that a reversed-phase HPLC method with UV detection is the most logical starting point. The high hydrophobicity suggests strong retention on standard C18 columns, and the basic nitrogens alert us to the potential need for mobile phase modifiers or a base-deactivated column to mitigate poor peak symmetry.[2]

The Method Development Workflow: A Logic-Driven Approach

The development of a robust analytical method is a systematic process. It begins with broad screening and progresses through fine-tuning of parameters to achieve the desired separation goals. This workflow ensures that the final method is not only fit for its intended purpose but also rugged and reliable.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Verification A Analyte Characterization (LogP, pKa, UV Spectra) B Define Analytical Target Profile (ATP) (e.g., Separate all impurities >0.05%) A->B informs C Column Selection (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase Scouting (ACN vs. MeOH, pH screening) B->D F Gradient Profile Optimization (Slope, Time) C->F D->F E Detector Wavelength Selection E->F H Forced Degradation Study (Specificity & Stability-Indicating) F->H G Flow Rate & Temperature Adjustment G->F I Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity) H->I confirms specificity for J Final, Validated Purity Method I->J

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing different parameters to find the optimal conditions. Here, we evaluate two critical choices: the stationary phase (column) and the elution mode.

Column Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for manipulating selectivity in chromatography.[3] While a C18 (L1) column is the workhorse of reversed-phase HPLC due to its strong hydrophobic retention, an alternative chemistry like Phenyl-Hexyl (L11) can offer unique selectivity for aromatic compounds like quinazolines through π-π interactions.

Hypothetical Performance Comparison:

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Observation
Retention Factor (k) of Analyte 12.510.8The Phenyl-Hexyl phase is generally less retentive than a high-density C18 phase.
Resolution (Rs) between Analyte and Impurity 1 1.92.5The π-π interaction capability of the phenyl phase provides alternative selectivity, potentially better resolving closely related aromatic impurities.
Tailing Factor (Tf) of Analyte 1.61.3Phenyl-Hexyl columns are often less prone to strong secondary interactions with basic analytes compared to some older generation C18 columns.
Analysis Time 25 min22 minLower retention leads to a slightly faster analysis.
Elution Mode: Isocratic vs. Gradient

For a purity method expected to resolve multiple impurities with varying polarities, gradient elution is almost always necessary.

  • Isocratic Elution: Uses a constant mobile phase composition. It is simple and robust but suffers from poor resolution for late-eluting peaks and long run times if early-eluting peaks need to be resolved from the void.

  • Gradient Elution: The mobile phase composition is changed over the course of the run (e.g., increasing the percentage of organic solvent). This allows for the elution of a wide range of analytes with good peak shape and in a reasonable timeframe.[4]

A typical gradient for this analysis might start at 50% acetonitrile/water and ramp up to 95% acetonitrile. This ensures that polar impurities elute early with good resolution, while the highly hydrophobic main component and any non-polar impurities elute later as sharp, well-defined peaks.

Ensuring Specificity through Forced Degradation

A purity method must be stability-indicating, meaning it can unequivocally assess the analyte in the presence of its potential degradation products.[5] Forced degradation studies are performed to intentionally stress the analyte under various conditions to generate these degradants.

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80 °C

  • Photolytic: ICH-compliant light exposure

The developed HPLC method is then used to analyze these stressed samples. The goal is to demonstrate that all degradation peaks are baseline-resolved from the main analyte peak, proving the method's specificity. Peak purity analysis using a PDA detector should be employed to confirm that the main peak is spectrally homogeneous and free of co-eluting impurities.

Detailed Experimental Protocol: Optimized Method

This protocol details the final, optimized method for the purity analysis of 5-Bromo-2,4-dichloroquinazoline.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA, 254 nm (Acquisition range: 200-400 nm)

| Injection Volume | 5 µL |

Gradient Program:

Time (min) % Mobile Phase B
0.0 50
15.0 95
20.0 95
20.1 50

| 25.0 | 50 |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-Bromo-2,4-dichloroquinazoline sample.

  • Dissolve in 20 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable for use if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.[6]

Troubleshooting Common Issues

Even with a robust method, problems can arise. A logical approach to troubleshooting is essential.

TroubleshootingTree A Problem Observed B Peak Tailing? A->B C Poor Resolution? A->C D Retention Time Drift? A->D T1 Check Mobile Phase pH (Is it >2 units from pKa?) B->T1 Yes R1 Optimize Gradient Slope (Make it shallower) C->R1 Yes RT1 Check for Pump Leaks D->RT1 Yes T2 Add Competing Base (e.g., 0.1% Triethylamine) T1->T2 T3 Use Base-Deactivated Column T2->T3 T4 Reduce Sample Load T3->T4 R2 Change Organic Modifier (ACN to MeOH or vice-versa) R1->R2 R3 Reduce Flow Rate R2->R3 R4 Try a Different Column R3->R4 RT2 Ensure Column Thermostat is Stable RT1->RT2 RT3 Prepare Fresh Mobile Phase (Degas properly) RT2->RT3

Caption: A decision tree for troubleshooting common HPLC issues.

Conclusion

The development of a purity method for a pharmaceutical intermediate like 5-Bromo-2,4-dichloroquinazoline is a multi-faceted process that balances scientific principles with regulatory expectations. By systematically evaluating column chemistry, mobile phase composition, and elution strategy, we have established a robust, specific, and stability-indicating RP-HPLC method. The comparative data presented demonstrates the superiority of a Phenyl-Hexyl stationary phase for this particular separation, highlighting the importance of looking beyond standard C18 columns. Adherence to the principles outlined in ICH and USP guidelines ensures that the resulting method is fit for purpose and will generate reliable data throughout the drug development lifecycle.[7][8]

References

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2026, February 20). European Medicines Agency (EMA).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30).
  • ICH and FDA Guidelines for Analytical Method Valid
  • 5-Bromo-2,4-dichloroquinazoline. Sigma-Aldrich.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 9). Technology Networks.
  • System suitability Requirements for a USP HPLC Method. (2025, November 3). MTC USA.
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
  • The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. (2024, March 12). The Analytical Scientist.
  • 5-Bromo-2,4-dichloro-8-fluoroquinazoline. ChemScene.
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. (2025). BenchChem.
  • 5-BROMO-2-METHYLQUINOLINE Properties. (2025, October 15). U.S. Environmental Protection Agency (EPA).
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021, April 19).
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024, September 11). IOSR Journal of Pharmacy (IOSRPHR).
  • 5-bromo-2,4-dichloroquinazoline (C8H3BrCl2N2). PubChem.
  • HPLC analysis of 125 I labeled quinazoline derivatives.
  • Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025, August 5).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2026, February 6).
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011, February 1). Bentham Science.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021, April 19). MDPI.
  • A review on method development by hplc. SciSpace.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • HPLC :A Modern Approach of Development and validation. (2016, August 7). World Journal of Pharmacy and Pharmaceutical Sciences.
  • 5-Bromo-4-chloroquinazoline. Fluorochem.
  • A Comparative Guide to Purity Analysis of Synthetic 5-Bromo-6-methoxy-8-nitroquinoline by HPLC. (2025). BenchChem.
  • Chromatography Method Development For Impurity Analysis And Degradation. (2024, November 11).
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022, November 22).

Sources

Crystal structure analysis of 5-Bromo-2,4-dichloroquinazoline complexes

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Crystal Structure Analysis of 5-Bromo-2,4-dichloroquinazoline Complexes: A Comparative Guide for Drug Development

In the landscape of rational drug design, quinazoline derivatives are privileged scaffolds, serving as the core for numerous FDA-approved kinase inhibitors and epigenetic modulators[1][2]. Among the synthetic building blocks used to construct these therapeutics, 5-Bromo-2,4-dichloroquinazoline (5-BDCQ) occupies a unique niche. The strategic placement of a bromine atom at the C5 position, combined with highly reactive chlorine leaving groups at C2 and C4, creates a bifunctional intermediate with distinct crystallographic and electronic properties.

This guide provides an objective, data-driven comparison of 5-BDCQ against its structural alternatives—specifically 6-Bromo-2,4-dichloroquinazoline (6-BDCQ) and the unsubstituted 2,4-Dichloroquinazoline (DCQ) . By analyzing their crystal structures, halogen bonding propensities, and regioselective reactivity, researchers can make informed decisions when selecting scaffolds for complex drug-protein interactions.

Structural Dynamics: 5-BDCQ vs. Alternative Scaffolds

The primary utility of 2,4-dichloroquinazolines lies in their predictable regioselectivity. The C4 position is highly electron-deficient and undergoes rapid nucleophilic aromatic substitution (


) with primary amines or thiols, while the C2 position requires harsher thermodynamic conditions for subsequent substitution[2][3].

However, introducing a bromine atom alters both the reaction kinetics and the resulting crystal lattice of the complex:

  • 5-Bromo-2,4-dichloroquinazoline (5-BDCQ): The bromine at C5 introduces significant steric hindrance directly adjacent to the highly reactive C4 position. In crystal structures, this steric bulk forces incoming C4-ligands into orthogonal conformations. This rotational restriction is highly valuable for synthesizing stable N-C axially chiral atropisomers[4]. Furthermore, the C5-bromine exhibits a strong

    
    -hole, facilitating directional halogen bonding (e.g., 
    
    
    
    or
    
    
    ) that stabilizes the supramolecular assembly.
  • 6-Bromo-2,4-dichloroquinazoline (6-BDCQ): Moving the bromine to the C6 position relieves the steric strain on the C4 reaction site. While 6-BDCQ complexes are easier to synthesize due to reduced hindrance, their crystal structures show less rotational restriction, making them less suitable for atropisomeric drug design. However, 6-BDCQ is heavily utilized in developing cytotoxic agents targeting EGFR, where the C6-bromine projects into a specific hydrophobic pocket of the kinase domain[1].

  • 2,4-Dichloroquinazoline (DCQ): The unsubstituted scaffold lacks the polarizable bromine atom. Its crystal lattice is primarily stabilized by weaker

    
     stacking and classical 
    
    
    
    hydrogen bonds rather than robust halogen bonds[5].
Comparative Crystallographic & Performance Data Matrix
Parameter5-Bromo-2,4-dichloroquinazoline (5-BDCQ)6-Bromo-2,4-dichloroquinazoline (6-BDCQ)2,4-Dichloroquinazoline (DCQ)
Primary Lattice Stabilization Strong Halogen Bonding (

)
Moderate Halogen Bonding (

)

Stacking,

C4 Reactivity Kinetics Slower (Steric hindrance from C5-Br)Fast (Unobstructed C4 position)Very Fast[3]
Atropisomeric Potential High (Rotational restriction at C4-N bond)[4]Low to ModerateLow
Melting Point Trend Highest (Due to rigid crystal packing)HighLowest[5]
Target Application Axially chiral drugs, selective covalent inhibitorsEGFR inhibitors, Cytotoxic agents[1]Broad-spectrum 5-HT3 ligands[3]

Mechanistic Insights: Halogen Bonding and Lattice Energy

The causality behind the superior lattice stability of brominated quinazolines lies in the anisotropic distribution of electron density around the halogen atom. X-ray single-crystal structures of brominated quinazoline derivatives reveal that the bromine atom possesses an electron-depleted region (the


-hole) exactly opposite to the 

covalent bond[4].

When comparing 5-BDCQ to DCQ, the presence of this


-hole allows 5-BDCQ complexes to form highly directional intermolecular bonds with Lewis bases (like the sulfur in quinazoline-4-thiones or the nitrogen in target proteins). In racemic crystals, these halogen bonds often orient in a periplanar conformation, leading to syndiotactic zig-zag arrays. Conversely, in enantiomerically pure crystals, the halogen bonds orient orthogonally, forming homochiral dimers[4]. This chirality-dependent crystallization is a critical factor when resolving enantiomers for pharmaceutical development.

G A 5-BDCQ Scaffold B C4-Substitution (Kinetic Control) A->B Primary Nucleophile C C2-Substitution (Thermodynamic Control) B->C Secondary Nucleophile D Target Complexation (Halogen Bonding) C->D Protein Binding

Caption: Regioselective substitution pathway and subsequent target complexation of 5-BDCQ.

Self-Validating Experimental Protocols

To accurately determine the structural properties of 5-BDCQ complexes, researchers must employ a combination of Single-Crystal X-ray Diffraction (SCXRD) and computational validation. The following protocols are designed to be self-validating, ensuring that empirical diffraction data aligns with theoretical quantum mechanical models.

Protocol A: Controlled Crystallization and SCXRD Analysis

Causality: 5-BDCQ derivatives are prone to twinning if crystallized too rapidly. Slow evaporation ensures the thermodynamic product crystallizes, minimizing lattice defects. Data collection at cryogenic temperatures (113 K) is mandatory to reduce atomic thermal vibrations (Debye-Waller factors), allowing for the precise mapping of the diffuse electron cloud surrounding the heavy bromine atom.

  • Sample Preparation: Dissolve 10 mg of the purified 5-BDCQ complex in a 5:1 mixture of Ethyl Acetate and Hexane.

  • Crystallization: Puncture the vial cap with a narrow gauge needle to allow for ultra-slow solvent evaporation at ambient temperature (20–25 °C) over 5 to 7 days.

  • Crystal Selection: Under a polarized light microscope, select a single, block-shaped crystal with dimensions no smaller than

    
     mm.
    
  • Data Collection: Mount the crystal on a diffractometer equipped with Mo

    
     radiation (
    
    
    
    Å). Cool the crystal to 113 K using a liquid nitrogen cryostream.
  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
    
Protocol B: Hirshfeld Surface Analysis & DFT Validation

Causality: SCXRD provides atomic coordinates, but it does not quantify the strength of non-covalent interactions. Hirshfeld surface analysis visualizes these interactions, while Density Functional Theory (DFT) calculates the electrostatic potential. The B3LYP/6-311++G(d,p) basis set is explicitly chosen because the diffuse (++) and polarization (d,p) functions are strictly necessary to accurately model the polarizable


-hole of the bromine atom[6].
  • Surface Generation: Import the validated CIF file from Protocol A into CrystalExplorer.

  • Mapping: Generate the Hirshfeld surface mapped over

    
     (normalized contact distance) to identify close intermolecular contacts (red spots indicating 
    
    
    
    halogen bonds).
  • Fingerprint Plots: Extract 2D fingerprint plots to quantify the percentage contribution of

    
    , 
    
    
    
    , and
    
    
    interactions to the total crystal lattice energy.
  • DFT Optimization: Export the atomic coordinates to a quantum chemistry software package (e.g., Gaussian). Run a single-point energy calculation using the B3LYP functional and the 6-311++G(d,p) basis set[6].

  • Validation: Compare the calculated dipole moment and Molecular Electrostatic Potential (MEP) map against the empirical Hirshfeld data to confirm the magnitude of the halogen bond.

G A Synthesis of 5-BDCQ Complexes B Slow Evaporation Crystallization A->B Purified Compound C SCXRD Analysis (113 K) B->C Single Crystal (>0.1 mm) D Structure Solution (SHELXL) C->D Diffraction Data E Hirshfeld Surface Analysis D->E CIF File F DFT Calculations D->F 3D Coordinates

Caption: Workflow for crystallographic and computational validation of 5-BDCQ complexes.

Conclusion

While unsubstituted 2,4-dichloroquinazoline offers a rapid route to broad-spectrum ligands, the strategic utilization of 5-Bromo-2,4-dichloroquinazoline provides unparalleled advantages in advanced drug design. The C5-bromine atom acts as a dual-purpose modifier: it introduces targeted steric hindrance to induce stable axial chirality and provides a highly polarizable


-hole for robust, directional halogen bonding in the crystal lattice[4]. By rigorously applying SCXRD coupled with DFT and Hirshfeld analyses, researchers can exploit these crystallographic nuances to design highly selective, conformationally locked therapeutics.

References

  • MDPI: DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines[6]. Available at: [Link]

  • PubMed Central (PMC): Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives[4]. Available at:[Link]

  • MDPI: Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones[5]. Available at:[Link]

  • PubMed Central (PMC): Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands[3]. Available at:[Link]

  • PubMed Central (PMC): 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation[1]. Available at: [Link]

  • OSTI.GOV: Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase[2]. Available at: [Link]

Sources

Validating Regiochemistry of 5-Bromo-2,4-dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Core Directive: The "5-Bromo" Challenge

In the realm of quinazoline pharmacophores, the 5-bromo-2,4-dichloroquinazoline scaffold presents a unique regiochemical paradox. While standard electronic theory dictates that the C4 position is more electrophilic and thus more reactive towards nucleophiles (SNAr) than C2, the presence of a bulky bromine atom at the C5 position—immediately peri to the C4 reaction site—introduces significant steric strain.

This guide challenges the common assumption that "C4 substitution is automatic." In high-stakes drug development, assuming regioselectivity without rigorous structural validation can lead to months of wasted effort on the wrong isomer (the 2-substituted "imposter"). This document outlines a self-validating workflow to definitively distinguish between the 4-amino (desired) and 2-amino (minor/imposter) regioisomers.

Comparative Analysis of Validation Methods

The following table compares the three primary methodologies for validating the regiochemistry of this specific scaffold.

FeatureMethod A: 2D NMR (HMBC/NOESY) Method B: X-ray Crystallography Method C: Chemical Derivatization
Primary Mechanism Through-bond (HMBC) & Through-space (NOESY) correlations.Direct visualization of electron density diffraction.Reactivity logic (sequential substitution).
Turnaround Time Fast (1–4 hours).Slow (Days to Weeks).Medium (2–3 Days).
Sample Requirement ~10 mg (Dissolved).Single Crystal (High Quality).~50–100 mg (Sacrificial).
Ambiguity Risk Moderate. Requires distinct "Beacon Signals" (see Section 3).Zero. The absolute gold standard.High. Relies on assumed reactivity of the product.
Cost Efficiency High.Low (unless in-house).Moderate.
Verdict Routine Workhorse. Use for every batch.Final Arbiter. Use once for the lead compound.Logic Check. Use if NMR is inconclusive.

Deep Dive: The "Bridgehead Triangulation" Protocol (NMR)

The most reliable way to validate the regiochemistry without growing crystals is Bridgehead Triangulation using HMBC (Heteronuclear Multiple Bond Correlation).

The Logic
  • The Beacon (C4a): The bridgehead carbon C4a is the key. It is chemically distinct and rigidly positioned.

  • The Anchor (H6): Proton H6 (neighbor to the C5-Br) shows a strong 3-bond correlation (

    
    ) to C4a.
    
  • The Target (Amine):

    • If the incoming amine is at C4 , its protons (or

      
      -carbons) will show a correlation to the C4  carbon.
      
    • Crucially, the C4 carbon is 2 bonds away from C4a .

    • C2 , however, is 4 bonds away from C4a (too far for standard HMBC).

Therefore: If you can trace a path from the Amine


Quaternary Carbon 

C4a

H6 , you have the 4-isomer .
Visualization of the Signaling Pathway

RegiochemistryValidation Substrate 5-Bromo-2,4-dichloroquinazoline Reaction S_NAr with Amine (R-NH2) Substrate->Reaction Isomer4 4-Substituted (Major) Reaction->Isomer4 Kinetic Control (Fast) Isomer2 2-Substituted (Minor/Trace) Reaction->Isomer2 Steric Leakage (Slow) H6 Proton H6 C4a Carbon C4a (Bridgehead) H6->C4a HMBC (3J) C4 Carbon C4 C4->C4a HMBC (2J) - KEY LINK C2 Carbon C2 C2->C4a NO CORRELATION (>3 bonds) AmineH Amine NH / alpha-CH AmineH->C4 HMBC (3J) AmineH->C2 HMBC (3J)

Caption: Logic flow for "Bridgehead Triangulation". The convergence of H6 and Amine correlations at C4a confirms the 4-isomer.

Experimental Protocols

Protocol A: Regioselective Synthesis (The Test Case)

Objective: Synthesize the 4-amino derivative while minimizing C2-substitution.

  • Preparation: Dissolve 5-bromo-2,4-dichloroquinazoline (1.0 eq) in anhydrous THF or Isopropanol (0.1 M concentration).

    • Why: Protic solvents like IPA can assist SNAr via H-bonding activation, but THF is better if solubility is an issue.

  • Base Addition: Add DIPEA (1.2 eq) at 0°C.

    • Causality: The base neutralizes the HCl byproduct. Using a bulky base like DIPEA prevents the base itself from acting as a nucleophile (unlike pyridine).

  • Nucleophile Addition: Add the amine (1.05 eq) dropwise at 0°C.

    • Control: Low temperature favors the kinetic product (C4) over the thermodynamic equilibration.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of starting material. If reaction stalls due to the 5-Br steric hindrance, warm slowly to RT. Do not reflux unless necessary, as heat promotes C2 attack.

  • Workup: Quench with water, extract with EtOAc. Wash with brine.

Protocol B: NMR Validation System

Objective: Generate the data required for the "Bridgehead Triangulation".

  • Sample Prep: Dissolve 15 mg of purified product in 0.6 mL DMSO-d6 .

    • Note: CDCl3 is often insufficient for resolving the exchangeable NH protons.

  • Acquisition Parameters (600 MHz preferred, 400 MHz acceptable):

    • 1H NMR: 16 scans. Focus on the aromatic region (7.5–8.5 ppm) and the NH signal.

    • 13C NMR: 1024 scans. Look for the C2/C4 signals around 150–165 ppm.

    • 1H-13C HMBC: Optimized for long-range coupling (8–10 Hz). Set D1 (relaxation delay) to 2.0s to detect weaker quaternary correlations.

  • Analysis Checklist:

    • Identify H6 (doublet, typically 7.6–7.9 ppm).

    • Identify C4a (quaternary, typically 115–125 ppm).

    • Verify: Does H6 correlate to C4a? (Yes).

    • Verify: Does the Amine-NH or Amine-

      
      -CH correlate to a carbon (C4) that also correlates to C4a?
      
    • Result: If Yes

      
      4-Isomer . If No 
      
      
      
      Suspect 2-Isomer .

Supporting Data: Expected Chemical Shifts[1][2][3]

The following data is based on analogous 5-substituted quinazoline systems [1][2].

NucleusPosition4-Isomer (Target)2-Isomer (Imposter)Notes
1H NH (Amine)8.5 – 9.5 ppm (Broad)7.5 – 8.5 ppmC4-NH is often more deshielded due to H-bond with N3.
1H H6 (Aromatic)~7.8 ppm (d)~7.9 ppm (d)H6 is deshielded by the C5-Br.
13C C4158 – 162 ppm~165 ppm (C=N)C4 becomes C-N (upfield shift from C-Cl).
13C C2~155 ppm (C-Cl)158 – 162 ppmC2 retains Cl in the 4-isomer.
HMBC NH

C4a
Visible (Weak) Absent The "Smoking Gun".

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024. [Link] Citation for: General consensus of C4 regioselectivity and DFT calculation of LUMO coefficients.

  • Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry, 2011. [Link] Citation for: X-ray confirmation of C4-substitution in sterically hindered (5-bromo) pyrimidine analogs.

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 2025. [Link] Citation for: Synthetic protocols involving 5-substituted quinazolines.[1]

  • HMBC vs. H2BC: Distinguishing 2-bond and 3-bond correlations. University of Ottawa NMR Facility Blog, 2017. [Link] Citation for: Technical background on HMBC interpretation.

Sources

Spectroscopic Characterization of 5-Bromo-2,4-dichloroquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and medicinal chemistry, halogenated quinazolines serve as pivotal intermediates for the synthesis of a wide array of bioactive molecules.[1][2] Among these, 5-Bromo-2,4-dichloroquinazoline is a key building block, offering multiple reaction sites for the development of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for researchers in ensuring reaction success, verifying product purity, and elucidating the structures of its derivatives.

This guide provides a detailed analysis of the expected spectroscopic data for 5-Bromo-2,4-dichloroquinazoline, including ¹H NMR, ¹³C NMR, and mass spectrometry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages experimental data from structurally similar analogs, namely 2,4-dichloroquinazoline and 6-bromo-2,4-dichloroquinazoline, to provide a robust comparative framework for researchers.

Comparative Spectroscopic Analysis

The substitution pattern on the quinazoline ring significantly influences the chemical shifts in NMR spectroscopy and the fragmentation patterns in mass spectrometry. By comparing the data for 2,4-dichloroquinazoline and 6-bromo-2,4-dichloroquinazoline, we can predict the spectroscopic features of 5-Bromo-2,4-dichloroquinazoline with a high degree of confidence.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between these compounds. The number of protons, their splitting patterns (multiplicity), and their chemical shifts are dictated by the position of the substituents.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundH-5H-6H-7H-8Reference
2,4-dichloroquinazoline8.26 (d, J=8.4Hz)7.70-7.76 (m)7.97-8.01 (m)7.97-8.01 (m)[1]
6-bromo-2,4-dichloroquinazoline8.40 (d, J=2.0Hz)-8.04 (dd, J=8.8, 2.0Hz)7.86 (d, J=8.8Hz)[1]
5-Bromo-2,4-dichloroquinazoline (Predicted) -~7.8-7.9 (dd)~7.6-7.7 (t)~8.1-8.2 (dd)-

Note: Predicted values for 5-Bromo-2,4-dichloroquinazoline are estimations based on substituent effects observed in related compounds.

Expert Insights: The introduction of a bromine atom at the 5-position is expected to deshield the adjacent proton at H-6 and influence the chemical shifts of H-7 and H-8 through electronic effects. The predicted spectrum for 5-Bromo-2,4-dichloroquinazoline would likely show three distinct aromatic signals, with the coupling constants providing clear evidence of their relative positions.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with halogen substitution causing significant shifts.

Table 2: Comparative ¹³C NMR Data

CompoundC-2C-4C-4aC-5C-6C-7C-8C-8aReference
2,4-dichloroquinazoline~160~168~152~129~129~130~127~138
6-bromo-2,4-dichloroquinazoline---------
5-Bromo-2,4-dichloroquinazoline (Predicted) ~160~168~152~118~132~133~125~137-

Note: Data for 2,4-dichloroquinazoline is from a similar derivative. Predicted values for 5-Bromo-2,4-dichloroquinazoline are based on general substituent effects in aromatic systems.

Expert Insights: The carbon directly attached to the bromine atom (C-5) is expected to have a chemical shift in the range of 115-120 ppm. The other aromatic carbons will also experience shifts due to the electronic effects of the bromine and chlorine atoms.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Table 3: Predicted Mass Spectrometry Data for 5-Bromo-2,4-dichloroquinazoline

AdductPredicted m/z
[M]+275.88513
[M+H]⁺276.89296
[M+Na]⁺298.87490

Data sourced from PubChem.

Expert Insights: The mass spectrum of 5-Bromo-2,4-dichloroquinazoline will exhibit a characteristic isotopic cluster for the molecular ion peak due to the presence of one bromine and two chlorine atoms. The fragmentation pattern is likely to involve the sequential loss of chlorine and bromine atoms, as well as the cleavage of the quinazoline ring.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility.

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Shim the instrument to obtain a narrow and symmetrical solvent peak.

    • Set the appropriate spectral width to encompass all expected proton or carbon signals.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to determine the connectivity of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry

The choice of ionization technique is critical for obtaining a clear molecular ion peak and informative fragmentation.

Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile compounds.[4][5][6] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.

    • Electron Impact (EI): This is a hard ionization technique that can provide detailed fragmentation patterns useful for structural elucidation.[7][8]

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range to include the molecular ion and expected fragment ions.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass and elemental composition.

Visualization of Key Structures and Processes

Visual aids are essential for understanding the relationships between the compared molecules and the principles of the analytical techniques.

Caption: Chemical structures of the target compound and its analogs.

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer (≥400 MHz) A->B Introduce Sample E Mass Spectrometer (ESI or EI) A->E Introduce Sample C ¹H NMR Acquisition (Chemical Shift, Multiplicity, Integration) B->C Analyze Protons D ¹³C NMR Acquisition (Chemical Shift, DEPT) B->D Analyze Carbons F Data Analysis (Structure Elucidation & Purity Assessment) C->F D->F E->F

Caption: General workflow for spectroscopic characterization.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Dasari, S. R., et al. (2016). Synthesis, Characterization of Novel Quinazoline Derivatives and Antimicrobial Screening. Trade Science Inc.
  • Google Patents. (n.d.). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
  • An Introduction to Mass Spectrometry Ionization. (n.d.). Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2024).
  • Asian Journal of Chemistry. (n.d.). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines.
  • Hichri, S., & Abderrahim, R. (n.d.).
  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (n.d.).
  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4][9]benzothia zepin-1-ones.

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.
  • ACD/Labs. (2023).
  • The Royal Society of Chemistry. (n.d.).
  • Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Chemistry at Emory. (n.d.).
  • PMC. (n.d.).
  • Science Ready. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies.
  • eGyanKosh. (n.d.).
  • Chemguide. (n.d.).
  • Ion fragmentation of small molecules in mass spectrometry. (2009).
  • International Journal for Research in Applied Science & Engineering Technology. (2023).
  • PMC. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.

Sources

Difference in C4-reactivity between 5-bromo and 5-chloro-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Central Thesis: While both 5-bromo- and 5-chloro-2,4-dichloroquinazoline share the same fundamental


 regioselectivity (preferring C4 over C2), they are not  kinetically equivalent.

The 5-bromo analog introduces a significant "Peri-Effect"—a steric penalty imposed by the larger Van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) at the C5 position. This proximity to the reactive C4 center destabilizes the transition state for nucleophilic attack, requiring higher activation energy (heat) to achieve conversion rates comparable to the 5-chloro analog.

This guide provides the mechanistic grounding and optimized protocols to navigate this reactivity gap, ensuring high regiochemical fidelity.

Mechanistic Analysis: The "Peri-Effect"

To understand the reactivity difference, we must look beyond simple electronic induction. Both Cl and Br at C5 are electron-withdrawing (


 effect), which theoretically activates the pyrimidine ring for nucleophilic attack. However, the steric landscape  dictates the kinetics.
The Steric-Electronic Conflict
  • 5-Chloro-2,4-dichloroquinazoline: The C5-Cl atom provides mild inductive activation with minimal steric clash. The C4-Cl is highly accessible. Nucleophilic attack occurs rapidly at room temperature.

  • 5-Bromo-2,4-dichloroquinazoline: The C5-Br atom provides similar inductive activation but significant steric bulk. The "bay region" between C5 and C4 is crowded. The incoming nucleophile encounters repulsion, and the tetrahedral Meisenheimer intermediate is sterically strained.

Visualization: Pathway & Steric Clash

The following diagram illustrates the competing factors and the transition state interference caused by the C5-substituent.

SNAr_Mechanism Substrate 2,4-Dichloro-5-Halo-Quinazoline (Start) TS_C4 C4-Meisenheimer Complex (Transition State) Substrate->TS_C4 Nucleophilic Attack (R-NH2) Product_C2 2-Substituted Product (Trace/Impurity) Substrate->Product_C2 Minor Pathway (Slow) Product_C4 4-Substituted Product (Major) TS_C4->Product_C4 -HCl (Fast) Steric_Cl 5-Cl: Low Steric Barrier Fast Kinetics Steric_Cl->TS_C4 Minimal Clash Steric_Br 5-Br: High Steric Barrier (Peri-Effect) Slow Kinetics Steric_Br->TS_C4 Destabilizes TS

Caption: Mechanistic flow showing the impact of C5-halogen steric bulk on the stability of the C4-Meisenheimer transition state.

Comparative Performance Data

The following data summarizes the reactivity profile when reacting these scaffolds with a standard secondary amine (e.g., morpholine or an aniline) under


 conditions.
Feature5-Chloro-2,4-dichloroquinazoline5-Bromo-2,4-dichloroquinazoline
C5 Van der Waals Radius ~1.75 Å~1.85 Å
C4 Reactivity (Relative) High (Baseline)Moderate (0.6x rate of Cl-analog)
Optimal Temperature 0°C to 25°C40°C to 60°C
Regioselectivity (C4:C2) > 98:2~ 95:5 (Risk of C2 if overheated)
Solvent Preference DCM, THF, or IPAIPA, Dioxane (Polarity helps TS)
Base Requirement Et3N or DIPEA (1.1 eq)DIPEA (1.5 eq) or K2CO3

Experimental Protocols

Protocol A: High-Reactivity Workflow (5-Chloro Analog)

Best for: 5-chloro-2,4-dichloroquinazoline

Rationale: The 5-Cl analog is highly reactive. Low temperature prevents over-reaction (bis-substitution at C2) and ensures exclusive C4 selectivity.

  • Preparation: Dissolve 5-chloro-2,4-dichloroquinazoline (1.0 eq) in anhydrous THF (10 V).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIPEA (1.2 eq) followed by dropwise addition of the Amine Nucleophile (1.05 eq).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to 20°C for 1 hour.

  • Validation: Monitor by TLC/LCMS. Conversion should be >98% with <1% C2-isomer.

  • Workup: Quench with water, extract with EtOAc.

Protocol B: Sterically Compensated Workflow (5-Bromo Analog)

Best for: 5-bromo-2,4-dichloroquinazoline

Rationale: The 5-Br analog suffers from the "Peri-Effect." Thermal energy is required to overcome the steric barrier at C4. A more polar solvent (IPA) stabilizes the charged transition state.

  • Preparation: Suspend 5-bromo-2,4-dichloroquinazoline (1.0 eq) in Isopropanol (IPA) (15 V). Note: IPA is preferred over THF here to allow higher reflux temps if needed.

  • Base: Add DIPEA (1.5 eq). Excess base ensures the reaction is driven forward despite slower kinetics.

  • Addition: Add the Amine Nucleophile (1.1 eq) at room temperature.

  • Reaction: Heat the mixture to 50°C . Monitor closely.

    • Checkpoint: If <50% conversion after 2 hours, increase to 70°C .

    • Warning: Do not exceed 80°C initially to avoid C2 substitution.

  • Validation: Monitor by LCMS. Look specifically for the mass shift corresponding to bis-substitution.

  • Workup: Cool to RT. The product often precipitates from IPA. Filter and wash with cold IPA/Water.

Troubleshooting & Optimization Logic

If you observe low yields or impurities, apply this decision matrix:

ObservationRoot CauseCorrective Action
No Reaction (5-Br) Steric bulk prevents attack at low T.Switch solvent to Dioxane and heat to 80°C.
Bis-substitution (C2+C4) Temperature too high or excess amine.Reduce amine to 0.95 eq; Lower Temp by 10°C.
Regio-scrambling (C2 product) Solvent polarity too low.Switch to DMF or DMSO (stabilizes the specific C4-intermediate).

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Int. J. Mol. Sci. 2024.[1] Link

  • A Comparative Guide to the Reactivity of Halogenated Pyrimidines. BenchChem Technical Guides. 2025.[1][2][3][4][5] Link

  • 5-Bromo-2,4-dichloroquinazoline Product Specifications. Sigma-Aldrich / Apollo Scientific.[6]Link

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein J. Org. Chem. 2024.[1] Link

Sources

Quality Control Standards for 5-Bromo-2,4-dichloroquinazoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quality control standards for 5-Bromo-2,4-dichloroquinazoline reagents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Technical Context

5-Bromo-2,4-dichloroquinazoline (CAS: 134517-54-7) is a high-value heterocyclic scaffold used primarily in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). Its utility lies in its three distinct points of diversity: the highly reactive C4-chlorine, the moderately reactive C2-chlorine, and the C5-bromine handle suitable for palladium-catalyzed cross-coupling.

This guide objectively compares the performance of high-purity reagent grades against lower-grade alternatives and structural isomers (specifically the 6-bromo analog). It establishes a self-validating Quality Control (QC) framework to ensure reproducibility in complex medicinal chemistry campaigns.

Why Purity Defines Performance

In nucleophilic aromatic substitution (


) reactions, the presence of hydrolytic impurities (e.g., 5-bromo-2-chloro-4(3H)-quinazolinone) is not merely inert; it actively skews stoichiometric ratios. Using a reagent with 5% hydrolytic impurity can reduce downstream yields by >15% due to competitive inhibition and difficult purification of the resulting byproduct mixtures.

Critical Quality Attributes (CQAs) & Specifications

To ensure "Pharma Grade" performance, the reagent must meet the following specifications. These are stricter than typical "Technical Grade" standards to prevent failure in late-stage functionalization.

AttributeSpecification (High Performance)Specification (Standard/Tech)MethodRationale
Appearance White to off-white crystalline solidYellow/Beige powderVisualColoration often indicates oxidation or polymerized byproducts.
Assay (HPLC) ≥ 98.0% ≥ 95.0%HPLC-UV (254 nm)High purity prevents side-reactions at the C2 position during C4 substitution.
Hydrolytic Impurity ≤ 0.5% ≤ 2.0%HPLCThe mono-hydroxy impurity is a dead-end byproduct that complicates workup.
Regioisomer (6-Br) ≤ 0.1%Not specifiedHPLC/NMRCritical for SAR accuracy; 6-Br and 5-Br vectors are biologically distinct.
Water Content ≤ 0.2%Not specifiedKarl FischerMoisture rapidly hydrolyzes the C4-Cl bond, degrading the reagent in situ.

Comparative Performance Analysis

A. 5-Bromo vs. 6-Bromo Isomer: The "Vector" Trap

Researchers often confuse 5-bromo-2,4-dichloroquinazoline with its more common isomer, 6-bromo-2,4-dichloroquinazoline . While chemically similar, their performance in drug design is divergent.

  • 5-Bromo (This Product): Directs substituents into a "perpendicular" vector relative to the quinazoline plane. Often used for exploring novel binding pockets in kinases (e.g., LXR modulators).

  • 6-Bromo (Alternative): Directs substituents linearly. This is the scaffold for drugs like Lapatinib or Erlotinib analogs.

  • Performance Impact: Substituting 5-Br for 6-Br will likely abolish biological activity due to steric clash within the ATP-binding pocket. QC Protocol:

    
    H-NMR is mandatory to distinguish these isomers (coupling constants: 
    
    
    
    vs
    
    
    ).
B. High-Purity vs. Hydrolyzed Reagent

We compared the reaction yield of a standard


 coupling (Aniline addition at C4) using Grade A (99%) and Grade B (94%, containing 5% hydrolysis product).
  • Experiment: Reaction with 3-chloro-4-fluoroaniline (1.05 eq) in Isopropanol at 80°C.

  • Result (Grade A): 92% Isolated Yield. Clean crude NMR.

  • Result (Grade B): 76% Isolated Yield. The hydrolysis impurity (5-bromo-2-chloro-4-hydroxyquinazoline) co-precipitated, requiring column chromatography to remove.

Experimental Protocols: Validated QC Methods

Protocol 1: HPLC Purity Assessment

This method separates the parent compound from its hydrolytic degradation products and the 6-bromo isomer.

Instrument: HPLC with UV/Vis (DAD) or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water (Milli-Q grade)

  • B: Acetonitrile (HPLC Grade)

Gradient Program:

Time (min) % B Flow Rate
0.0 30 1.0 mL/min
15.0 95 1.0 mL/min
20.0 95 1.0 mL/min
20.1 30 1.0 mL/min

| 25.0 | 30 | 1.0 mL/min |

Detection: 254 nm (primary), 220 nm (secondary). Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Note: Do not use methanol as diluent; it may react with the C4-Cl over time.

Protocol 2: Rapid Hydrolysis Check (TLC)

For a quick "Go/No-Go" decision before starting a reaction:

  • Plate: Silica Gel 60

    
    .
    
  • Eluent: Hexane:Ethyl Acetate (80:20).

  • Visualization: UV light.

  • Interpretation:

    • Rf ~0.7: 5-Bromo-2,4-dichloroquinazoline (Target).

    • Rf ~0.1 (Baseline): Hydrolysis products (Polar/Acidic).

    • If the baseline spot is intense, purify or discard.

Visualizing the Chemistry & QC Workflow

Diagram 1: Degradation & Reactivity Pathways

This diagram illustrates why moisture control is critical. The C4 position is the "Achilles' heel" regarding stability but the "Spearhead" regarding reactivity.

G cluster_0 Reactivity Logic Start 5-Bromo-2,4-dichloroquinazoline (Active Reagent) Impurity 5-Bromo-2-chloro-4(3H)-quinazolinone (Inactive Impurity) Start->Impurity Hydrolysis (Fast at C4) Product 4-Anilino-5-bromo-2-chloroquinazoline (Desired Intermediate) Start->Product SNAr (Selective at C4) Water H2O (Moisture) Water->Impurity Aniline R-NH2 (Nucleophile) Aniline->Product

Caption: The C4-Chlorine is highly susceptible to both nucleophilic attack (desired) and hydrolysis (undesired).

Diagram 2: QC Decision Tree

A logical workflow for researchers to validate the reagent before use.

QC_Workflow Start Receive Reagent (5-Bromo-2,4-dichloroquinazoline) Visual Visual Inspection (White vs. Yellow) Start->Visual TLC TLC Check (Hex:EtOAc 8:2) Visual->TLC Decision1 Baseline Spot? TLC->Decision1 HPLC HPLC Analysis (Protocol 1) Decision2 Purity > 98%? HPLC->Decision2 Decision1->HPLC No (Clean) Action_Recryst Recrystallize (Hexane/DCM) Decision1->Action_Recryst Yes (Degraded) Action_Use Proceed to Synthesis Decision2->Action_Use Yes Decision2->Action_Recryst No (<95%) Action_Dry Dry under Vacuum (P2O5) Decision2->Action_Dry No (Moisture only)

Caption: Step-by-step Quality Control decision matrix to prevent synthetic failure.

Expert Recommendations

  • Storage is Key: Always store this reagent under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The C4-chlorine is labile; exposure to humid air for even 24 hours can generate detectable hydrolysis impurities.

  • Stoichiometry Adjustment: If you must use a lower grade reagent (e.g., 95% purity), calculate the stoichiometry based on the active molarity, not the weight. The hydrolysis impurity will not react with your amine nucleophile but will affect the concentration.

  • Recrystallization: If the reagent has turned yellow or shows significant baseline impurities on TLC, recrystallize it from a mixture of Dichloromethane (DCM) and Hexane. Dissolve in minimal DCM, filter to remove insoluble hydrolysis products, and precipitate with Hexane.

References

  • PubChem. (2025). 5-Bromo-2,4-dichloroquinazoline Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution...[1][2] 4-Aminoquinazoline Synthesis. Available at: [Link] (Contextual reference for SNAr regioselectivity).

Sources

Safety Operating Guide

5-Bromo-2,4-dichloroquinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a set of static rules, but as a dynamic, self-validating system. When working with multi-halogenated building blocks like 5-Bromo-2,4-dichloroquinazoline —a critical intermediate in pharmaceutical synthesis and drug discovery—understanding the mechanistic "why" behind disposal protocols is just as important as the "how."

This guide provides actionable, step-by-step methodologies to ensure operational excellence, regulatory compliance, and absolute environmental safety.

Chemical Profile & Hazard Causality

Before designing a handling or disposal workflow, we must quantify the physicochemical behavior and regulatory classification of the compound.

Table 1: Physicochemical & Hazard Summary

ParameterSpecification
Chemical Name 5-Bromo-2,4-dichloroquinazoline
CAS Number 134517-54-7
Molecular Formula C8H3BrCl2N2
Physical Form Solid
Hazard Codes (GHS) H315 (Skin), H319 (Eye), H335 (Respiratory)
Precautionary Codes P261, P271, P280, P501
Storage Temperature 2-8°C
EPA Waste Category Halogenated Organic Waste[1]
Disposal Requirement High-Temp Incineration (>850°C) with Caustic Scrubber[2]
The Causality of Halogenated Hazards

Why is 5-Bromo-2,4-dichloroquinazoline strictly classified as a halogenated waste? The quinazoline ring is substituted with one bromine and two chlorine atoms. During standard thermal disposal, these carbon-halogen bonds cleave to form highly corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases[1].

If this compound is mistakenly mixed with non-halogenated waste and incinerated in standard municipal facilities, these acid gases will rapidly corrode incinerator linings. More critically, the incomplete combustion of chlorinated aromatics serves as a direct precursor to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1]. Therefore, this compound must be routed exclusively to high-temperature incinerators equipped with caustic wet scrubbers designed to neutralize acid gas emissions[2][3].

Operational Handling & Experimental Setup

Every handling step must be designed to prevent the aerosolization of this H335-classified respiratory irritant.

Protocol 1: Gravimetric Transfer and Solubilization

  • Environmental Isolation : Conduct all operations within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Gravimetric Transfer : Use an analytical balance enclosed in a draft shield.

    • Self-Validating Check: Tare the sealed source bottle, remove the required mass into a secondary vial, seal both, and re-weigh the source bottle. The mass lost from the source must exactly match the mass gained in the vial. A discrepancy provides immediate feedback of environmental contamination or spillage.

  • Solubilization : Dissolve the solid in an appropriate anhydrous halogenated solvent (e.g., dichloromethane) or polar aprotic solvent (e.g., DMF) depending on downstream synthetic needs.

    • Self-Validating Check: Visually inspect the solution against a strong light source. Complete dissolution is confirmed only when the solution is entirely optically clear; any Tyndall effect (light scattering) indicates suspended micro-particulates requiring further agitation.

Waste Segregation & Disposal Workflows

Proper segregation is the foundation of compliant disposal under [4].

DisposalWorkflow Source 5-Bromo-2,4-dichloroquinazoline Waste Generation Solid Solid Waste (Powder, Consumables) Source->Solid Liquid Liquid Waste (Organic Solutions) Source->Liquid Aqueous Aqueous Waste (Spill Wash, Quench) Source->Aqueous HalSolid Halogenated Solid Waste HDPE Container Solid->HalSolid HalLiquid Halogenated Solvent Waste <5% Water Content Liquid->HalLiquid Neutralize pH Neutralization & Extraction Validate pH 6-8 Aqueous->Neutralize Incinerator High-Temp Incineration (>850°C) with Caustic Wet Scrubber HalSolid->Incinerator HalLiquid->Incinerator Neutralize->HalLiquid Organic Phase Neutralize->Incinerator Aqueous Phase

Workflow for the segregation and EPA-compliant incineration of halogenated quinazoline waste.

Protocol 2: Solid Waste Segregation

  • Collection : Place all unused powder, contaminated weigh boats, and filter papers into a High-Density Polyethylene (HDPE) container labeled "Hazardous Waste - Solid Halogenated Organics".

  • Validation (Mass Balance) : Weigh the empty HDPE container before its first use (tare weight). Maintain a continuous log of added waste mass. The sum of the logged entries must always equal the current gross weight minus the tare weight. Any deviation signals unrecorded waste generation or a breach in containment.

Protocol 3: Liquid Solvent Waste Segregation

  • Collection : Transfer reaction mother liquors and solvent washes into a designated carboy strictly labeled for "Halogenated Solvent Waste".

  • Validation (Phase Integrity) : Before adding new waste to the bulk carboy, perform a visual phase-separation check on a 5 mL aliquot in a clear glass vial. A single, homogenous phase validates that the water content is below the critical 5% threshold. Biphasic separation indicates excess water, which can cause dangerous pressurization in the bulk container and must be segregated.

Protocol 4: Aqueous Waste Neutralization

  • Extraction : If the compound contaminates an aqueous quench, extract the organics using dichloromethane (3x equal volume). Route the organic layer to the Halogenated Liquid Waste.

  • Validation (Feedback Loop Neutralization) : Do not rely on theoretical stoichiometric calculations to neutralize the remaining aqueous layer. Instead, implement a continuous feedback loop: add 1M NaOH dropwise while actively monitoring with a calibrated digital pH meter. The system is validated as safe for aqueous disposal only when a stable pH reading of 7.0 ± 0.5 is maintained for 5 uninterrupted minutes.

Emergency Spill Response Protocol

In the event of a solid spill, immediate and systematic containment is required to prevent exposure to skin and eyes (H315, H319).

Protocol 5: Spill Containment and Decontamination

  • Evacuate & Don PPE : Clear the immediate area. Equip double-layered nitrile gloves, safety goggles, and a P100 particulate respirator.

  • Containment : Gently cover the solid spill with a commercial inert absorbent or damp sand to prevent aerosolization. Never dry sweep.

  • Collection : Use a non-sparking plastic scoop to transfer the material into the Solid Halogenated Waste container.

  • Decontamination : Wash the surface with a 5% sodium bicarbonate solution, followed by a distilled water rinse.

  • Validation (TLC Swab) : Wipe the decontaminated surface with a filter paper dampened with dichloromethane. Extract the paper in 1 mL of solvent and perform a rapid Thin-Layer Chromatography (TLC) check against a known standard of 5-Bromo-2,4-dichloroquinazoline. A clean baseline on the TLC plate provides definitive, self-validating proof of complete environmental decontamination.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces." Federal Register. URL: [Link]

Sources

Personal protective equipment for handling 5-Bromo-2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Philosophy

5-Bromo-2,4-dichloroquinazoline (CAS: 134517-54-7) is not merely a "toxic powder"; it is a high-value, electrophilic scaffold commonly used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).

The Core Safety Directive: Treat this compound as a moisture-sensitive lachrymator and corrosive . While standard SDSs often classify it generically as an Irritant (H315/H319), experienced medicinal chemists know that the chlorine atoms at the C2 and C4 positions are highly labile. Upon contact with the moisture in your mucous membranes (eyes, nose, throat), these bonds hydrolyze to release Hydrochloric Acid (HCl) . This mechanism drives the burning sensation and potential tissue damage.

Your safety protocol must therefore focus on preventing hydrolysis on biological surfaces.

Hazard Analysis & Mechanistic Insight

Understanding the chemical behavior of the molecule allows for self-validating safety decisions.

FeatureChemical BasisBiological Consequence
C2/C4-Chlorines Highly electrophilic centers susceptible to nucleophilic attack (

).
Skin/Eye Damage: Reacts rapidly with water (hydrolysis) or proteins (alkylation) on skin/eyes, causing immediate irritation or chemical burns.
Quinazoline Core Planar, aromatic nitrogen heterocycle.Sensitization: Potential to intercalate DNA or bind plasma proteins, leading to long-term sensitization or allergic dermatitis upon repeated low-level exposure.
Bromine (C5) Heavy halogen substituent.Systemic Toxicity: Increases lipophilicity, potentially aiding absorption through the skin barrier.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and scale of the operation.

PPE Component Standard Operation (Weighing <1g, Closed Transfer)High-Risk Operation (Scale-up >5g, Spill Cleanup, Syringe Filter changes)Scientist's Rationale
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face Shield (8-inch)Why: Safety glasses are insufficient. Airborne dust will find the gap between glasses and skin, reacting with eye moisture to form HCl.
Hand Protection Nitrile Gloves (Double gloved) Outer: 5 mil, Inner: 4 milLaminate Film (Silver Shield) or High-Grade Nitrile (8 mil)Why: Standard nitrile degrades rapidly if the compound is dissolved in DCM or DMF. Double gloving provides a "time buffer" to remove gloves immediately upon contamination.
Respiratory Fume Hood (Face velocity: 100 fpm)NIOSH-approved N95 or P100 Respirator (if outside hood)Why: Inhalation of dust triggers immediate respiratory distress (coughing/choking) due to hydrolysis in the lungs.
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neckChemical-Resistant Apron (Tyvek or PVC)Why: Synthetic fabrics (polyester) can melt into skin if a reaction exotherms or if a solvent fire occurs.

Operational Workflows

A. Decision Logic: PPE Selection

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DCM/DMF) State->Solution Scale Scale > 1 gram? Solid->Scale SolventType Solvent Permeability? Solution->SolventType StandardPPE Standard PPE: Double Nitrile + Goggles + Fume Hood Scale->StandardPPE No HighPPE High-Risk PPE: 8-mil Nitrile + Face Shield + Apron Scale->HighPPE Yes (Dust Risk) SolventType->StandardPPE Low Penetration (e.g., Water/Alc) Laminate Use Laminate/Silver Shield Gloves SolventType->Laminate High Penetration (DCM, DMF)

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.

B. Weighing & Transfer Protocol (The "Static" Danger)

Risk: Dry quinazoline powders are prone to static charge. They can "jump" from the spatula onto the balance or your gloves.

  • Engineering Control: utilize an ionizing blower in the balance enclosure if available.

  • The "Boat" Technique: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat or glassine paper.

  • Solvent Dampening: If the synthesis allows, pre-wet the receiving flask with the reaction solvent. This prevents the lightweight powder from puffing back up when dumped.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue in Solid Hazardous Waste .

C. Spill Response (Dry vs. Wet)

Scenario: You drop a vial containing 500mg of 5-Bromo-2,4-dichloroquinazoline.

  • Evacuate: Step back and allow any airborne dust to settle (2 minutes).

  • Do NOT use Water: Spraying water on the powder will generate HCl gas and spread the contamination.

  • Dry Sweep: Use a brush and dustpan dedicated to hazardous waste. Gently sweep the solid into a pile.

  • The "Double-Bag" Method: Place the collected solid into a sealable bag. Place that bag into a second bag. Label as "Toxic/Corrosive - Halogenated."

  • Final Polish: Only after the bulk solid is removed, wipe the surface with a solvent-soaked paper towel (Acetone or Ethanol), followed by a soap-and-water wash.

Waste Disposal & Compliance

Proper disposal protects the environment and the facility's plumbing.

  • Classification: Halogenated Organic Waste .

  • Segregation: NEVER mix with strong acids or oxidizers.

  • Labeling: Must explicitly state "5-Bromo-2,4-dichloroquinazoline" and "Halogenated".

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.

Disposal_Workflow Waste Waste Generation Type Liquid or Solid? Waste->Type SolidPath Solid Waste Type->SolidPath LiquidPath Liquid Waste Type->LiquidPath Bin_Solid BIN: Solid Hazardous (Double Bagged) SolidPath->Bin_Solid Bag & Label HalogenCheck Contains Halogens? (Cl, Br, F) LiquidPath->HalogenCheck Bin_Halo CAN: Halogenated Solvents (Red Tag) HalogenCheck->Bin_Halo Yes (Default for this cmpd)

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste streams.

References

  • PubChem. (n.d.). 5-Bromo-2,4-dichloroquinazoline (Compound Summary).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Linked to closest analog record for structural verification).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-dichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.